Ethyl 2-(2-methylpiperidin-3-yl)acetate
説明
特性
IUPAC Name |
ethyl 2-(2-methylpiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBJIDXOYGVURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic data (NMR, IR, MS) of Ethyl 2-(2-methylpiperidin-3-yl)acetate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-methylpiperidin-3-yl)acetate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(2-methylpiperidin-3-yl)acetate, a substituted piperidine derivative of significant interest in synthetic and medicinal chemistry. As a versatile intermediate, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and drug development professionals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in fundamental principles and comparative data from related structures. We delve into the causality behind spectral features, providing not just data, but a framework for its interpretation, particularly addressing the complexities arising from the compound's stereochemistry.
Introduction: The Structural Landscape of Ethyl 2-(2-methylpiperidin-3-yl)acetate
Ethyl 2-(2-methylpiperidin-3-yl)acetate is a heterocyclic compound featuring a piperidine ring substituted at the 2- and 3-positions with a methyl group and an ethyl acetate moiety, respectively. The molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 185.26 g/mol .
The presence of two chiral centers at the C2 and C3 positions of the piperidine ring means the compound can exist as two pairs of enantiomers, or two diastereomers: cis and trans. This stereochemical diversity is a critical consideration in its synthesis and characterization, as diastereomers are distinct chemical entities with different physical properties and spectroscopic signatures.[1] The piperidine ring itself exists in a dynamic equilibrium of chair conformations, further influencing the chemical environment of its constituent atoms. This guide will explore how these structural nuances are reflected in the spectroscopic data.
Caption: Molecular structure with chiral centers (*) indicated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, including its stereochemistry. Due to the presence of two chiral centers, a synthetic sample will likely be a mixture of cis and trans diastereomers, which should, in principle, give rise to two distinct sets of signals in both ¹H and ¹³C NMR spectra.[2][3] The relative integration of these signal sets would reveal the diastereomeric ratio (d.r.) of the sample.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(2-methylpiperidin-3-yl)acetate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are invaluable for unambiguous signal assignment.[5]
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons and the presence of diastereomers. Protons on a substituted ring system often exhibit complex splitting patterns (multiplets). The protons of the CH₂ group adjacent to the chiral C3 center are diastereotopic and are expected to give separate signals, likely as a doublet of doublets each.[6]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ | Standard chemical shift for an ethyl ester methylene group. |
| ~3.1 - 2.5 | Multiplet (m) | 3H | H-2, H-6 (eq, ax) | Protons adjacent to the nitrogen atom are deshielded.[7] |
| ~2.40 | Doublet of Doublets (dd) | 1H | CH H-COOEt | Diastereotopic proton adjacent to the ester carbonyl. |
| ~2.25 | Doublet of Doublets (dd) | 1H | CHH -COOEt | Diastereotopic proton adjacent to the ester carbonyl. |
| ~2.0 - 1.2 | Multiplet (m) | 6H | H-3, H-4, H-5, NH | Complex region containing the remaining ring protons and the N-H proton. The N-H signal is often broad and can be confirmed by D₂O exchange.[7] |
| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for an ethyl ester methyl group. |
| ~1.10 | Doublet (d) | 3H | C2-CH₃ | Methyl group adjacent to a chiral center. |
Note: The presence of cis and trans diastereomers will likely result in two sets of these signals, with slight variations in chemical shifts and coupling constants.
Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will be simpler, showing a distinct signal for each unique carbon atom. Again, two sets of peaks are anticipated for the two diastereomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172.5 | C =O | Typical chemical shift for an ester carbonyl carbon.[8] |
| ~60.5 | -OCH₂ CH₃ | Ethyl ester methylene carbon.[8] |
| ~55.0 | C -2 | Carbon adjacent to nitrogen, bearing a methyl group.[9] |
| ~46.0 | C -6 | Carbon adjacent to nitrogen.[9] |
| ~41.0 | C -3 | Carbon bearing the ethyl acetate substituent. |
| ~38.0 | CH₂ -COOEt | Methylene carbon of the acetate side chain. |
| ~30.0 | C -5 | Piperidine ring carbon. |
| ~25.0 | C -4 | Piperidine ring carbon. |
| ~18.0 | C2-CH₃ | Methyl group carbon at the C2 position. |
| ~14.2 | -OCH₂CH₃ | Ethyl ester methyl carbon.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.[10] The spectrum provides rapid confirmation of the ester and the secondary amine.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed neat as a thin film between two NaCl or KBr plates, or as a KBr pellet if solid.
-
Instrumentation: Data is acquired using a Fourier-Transform Infrared (FTIR) spectrometer.[8] The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Predicted IR Data and Interpretation
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3350 - 3300 | Medium, Sharp | N-H Stretch | Characteristic for a secondary amine. This peak is generally less broad than an O-H stretch.[7] |
| ~2950 - 2850 | Strong | C-H Stretch (sp³) | Aliphatic C-H bonds of the piperidine ring and ethyl/methyl groups.[11] |
| ~1735 | Strong | C=O Stretch | A strong, sharp absorption characteristic of a saturated ester carbonyl group.[10][12] |
| ~1250 - 1150 | Strong | C-O Stretch | Asymmetric C-O-C stretch of the ester group.[12] |
| ~1100 - 1000 | Medium | C-N Stretch | Aliphatic amine C-N stretching vibration.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft ionization technique that would likely yield the protonated molecule [M+H]⁺, confirming the molecular weight.[13] Electron Ionization (EI) would cause more extensive fragmentation, providing structural clues.[14]
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion (for ESI) or through a Gas Chromatography (GC) column (for EI).[8]
-
Ionization: ESI (positive ion mode) or EI (70 eV) is used.
-
Analysis: The mass-to-charge ratios (m/z) of the parent ion and fragment ions are recorded.
Predicted MS Data and Interpretation
-
Molecular Ion (ESI): A prominent peak is expected at m/z 186.14, corresponding to the protonated molecule [C₁₀H₁₉NO₂ + H]⁺.
-
Key Fragmentation Pathways (EI): The fragmentation of piperidine derivatives is often directed by the nitrogen atom.[14][15] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant pathway.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Key Fragment Ions in EI Mass Spectrum
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 185 | [M]⁺˙ | Molecular ion. |
| 170 | [M - CH₃]⁺ | Loss of the methyl group from the C2 position via α-cleavage.[14] |
| 140 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |
| 98 | [C₆H₁₂N]⁺ | Formation of a stable 2-methylpiperidine iminium ion after loss of the entire ethyl acetate side chain. This is a very common and often dominant fragmentation for substituted piperidines.[14] |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation or rearrangement of the piperidine ring. |
Conclusion
The comprehensive spectroscopic analysis of Ethyl 2-(2-methylpiperidin-3-yl)acetate requires a multi-technique approach. NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry, with the expected presence of two sets of signals for the cis and trans diastereomers. IR spectroscopy serves to quickly confirm the presence of the key ester and secondary amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are crucial for structural verification. The data and interpretations presented in this guide offer a robust framework for the characterization of this important synthetic intermediate, enabling researchers to proceed with confidence in their synthetic and drug development endeavors.
References
-
BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.[14]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.[16]
-
Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.[5]
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.[13]
-
HSC Chemistry & Physics. (n.d.). Infrared Spectroscopy Made Easy.[10]
-
Unknown. (n.d.). The features of IR spectrum. SlideShare.[12]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.[17]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.[11]
-
Uipanit, S., et al. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate.[18]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.[6]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube.[19]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[9]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.[7]
-
Royal Society of Chemistry. (2009). ESI-Synthetic details and Spectra.[20]
-
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.[21]
-
LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy.[22]
-
ResearchGate. (2021). NMR interpretation of a diastereomeric compound.[2]
-
Chemistry Stack Exchange. (2017). Diastereomers and H-NMR.[1]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes.[3]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation.[15]
-
AiFChem. (2025). 16780-05-5 | Ethyl 2-(piperidin-3-yl)acetate hydrochloride.[23]
-
CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[24]
-
Royal Society of Chemistry. (n.d.). Supplementary Information.[4]
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of Ethyl 2-Cyclopropylideneacetate: A Technical Guide.[8]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. rsc.org [rsc.org]
- 5. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 16780-05-5 | Ethyl 2-(piperidin-3-yl)acetate hydrochloride - AiFChem [aifchem.com]
- 24. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
A Technical Guide to the Potential Biological Activities of Ethyl 2-(2-methylpiperidin-3-yl)acetate Derivatives
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] This guide focuses on a specific, underexplored scaffold: Ethyl 2-(2-methylpiperidin-3-yl)acetate. While direct research on this compound family is nascent, its structural components—a 2-methylpiperidine core and an ethyl acetate sidechain—suggest a high potential for diverse biological activities. By analyzing structurally related compounds, we can hypothesize and outline a strategic research plan for this promising chemical series. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a logical framework for investigating the potential of these derivatives as neuromodulators, antimicrobial agents, and anticancer therapeutics. We present hypothesized mechanisms of action, detailed synthetic and screening protocols, and a clear path for establishing a robust Structure-Activity Relationship (SAR) to guide future drug discovery efforts.
Introduction: A Privileged Scaffold with Untapped Potential
The six-membered piperidine heterocycle is a ubiquitous feature in pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and ability to interact with a wide array of biological targets.[2][3] Its saturated, sp3-hybridized framework allows for precise three-dimensional arrangements of substituents, which is critical for specific receptor or enzyme binding.
The specific scaffold, Ethyl 2-(2-methylpiperidin-3-yl)acetate, presents several key features of interest:
-
The 2-Methylpiperidine Core: The methyl group at the C2 position introduces a chiral center and steric bulk adjacent to the nitrogen atom. This substitution can significantly influence binding affinity and selectivity for biological targets, as stereochemistry often plays a pivotal role in molecular recognition.[4]
-
The 3-yl-acetate Side Chain: The ethyl acetate group at the C3 position provides a flexible linker with a carbonyl group that can act as a hydrogen bond acceptor. This moiety is also a versatile chemical handle, readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, allowing for the creation of a diverse chemical library to probe SAR.
This guide will explore the most promising therapeutic avenues for this scaffold, grounded in the established activities of its structural analogs.
Hypothesized Biological Activities Based on Structural Analogs
Neuromodulatory Activity: Targeting Serotonergic Pathways
A compelling body of research on 2-methylpiperidine derivatives points towards significant activity within the central nervous system (CNS). Specifically, compounds incorporating this moiety have shown potent dual activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors (SSRIs).[4] This dual-action profile is highly sought after for the development of next-generation antidepressants.
Proposed Mechanism of Action: The proposed mechanism involves a synergistic interaction with two key components of the serotonergic system:
-
Serotonin Transporter (SERT) Inhibition: The core scaffold is hypothesized to bind to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.
-
5-HT1A Receptor Antagonism: The derivatives are proposed to act as antagonists at the presynaptic 5-HT1A autoreceptors. Antagonism of these receptors prevents the negative feedback loop that would otherwise reduce serotonin release, leading to a more robust and sustained increase in synaptic serotonin levels.
Caption: Proposed dual-action neuromodulatory mechanism of action.
Antimicrobial Potential
The piperidine scaffold is a common feature in compounds investigated for antimicrobial and antifungal properties.[5] Furthermore, ethyl acetate derivatives of various heterocyclic systems, such as ethyl 2-(2-pyridylacetate), have been used as precursors for novel agents tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria and Candida albicans.[6][7]
Proposed Mechanism of Action: The lipophilic nature of the piperidine ring combined with the polar ethyl acetate group could facilitate passage through bacterial cell membranes. Potential mechanisms include the disruption of membrane potential, inhibition of essential enzymes involved in cell wall synthesis, or interference with bacterial DNA replication. A library of derivatives could be screened to identify compounds with potent and broad-spectrum activity.
Anticancer Activity
Derivatives of piperidine are actively being investigated for the treatment of cancer.[8][9] Separately, compounds featuring an ethyl acetate moiety linked to a heterocyclic core have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of the STAT3 signaling pathway.[10] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and invasion.
Proposed Mechanism of Action: It is hypothesized that Ethyl 2-(2-methylpiperidin-3-yl)acetate derivatives could act as inhibitors of the STAT3 signaling cascade. By preventing the phosphorylation of STAT3 (p-STAT3), the derivatives would block its dimerization and subsequent translocation to the nucleus, thereby preventing the transcription of target genes essential for tumor growth and survival.
Caption: Proposed inhibition of the JAK-STAT3 signaling pathway.
Synthetic Strategy and Screening Workflow
A robust and flexible synthetic plan is crucial for generating a library of derivatives to explore the full potential of the scaffold.
Proposed Synthesis
The core scaffold can be synthesized via the hydrogenation of a substituted pyridine precursor. The overall strategy involves creating a library by modifying the piperidine nitrogen (R1) and the ester group (R2).
Caption: General workflow for synthesis and derivatization.
Proposed Screening Cascade
A tiered screening approach ensures efficient allocation of resources, starting with broad primary assays and progressing to more specific, mechanism-based secondary assays for promising hits.
Caption: Proposed high-throughput screening cascade.
Experimental Protocols
The following protocols provide a validated starting point for investigating the hypothesized biological activities.
Protocol: In Vitro Serotonin Reuptake Inhibition Assay
This protocol is designed to measure the ability of test compounds to inhibit the uptake of serotonin by the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]-Serotonin (5-HT)
-
Test compounds dissolved in DMSO
-
Fluoxetine (positive control)
-
Scintillation fluid and microplates
-
Plate-based scintillation counter
Step-by-Step Methodology:
-
Cell Plating: Seed hSERT-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Fluoxetine) in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Pre-incubation: Remove growth media from cells and wash with pre-warmed assay buffer. Add the diluted test compounds to the wells and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add [³H]-5-HT to each well to initiate the uptake reaction. Incubate for a further 10-15 minutes at 37°C.
-
Reaction Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis & Measurement: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microplates
-
Resazurin dye (optional, for viability)
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture bacteria overnight, then dilute in fresh MHB to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and standard antibiotics directly in the 96-well plates using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable bacteria.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Protocol: Western Blot for STAT3 Phosphorylation
This protocol assesses the ability of test compounds to inhibit cytokine-induced phosphorylation of STAT3 in a cancer cell line.
Materials:
-
Human cancer cell line known to have active STAT3 signaling (e.g., MDA-MB-231)
-
Recombinant human Interleukin-6 (IL-6)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysates and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control. Quantify the band intensities and express the level of p-STAT3 as a ratio to total STAT3.
Data Interpretation and Future Directions
The successful execution of this research plan will generate crucial data to validate the therapeutic potential of the Ethyl 2-(2-methylpiperidin-3-yl)acetate scaffold.
Quantitative Data Summary (Template):
Table 1: Neuromodulatory Activity Profile
| Compound ID | SERT Inhibition IC₅₀ (nM) | 5-HT1A Binding Kᵢ (nM) |
|---|---|---|
| Derivative-1 | ||
| Derivative-2 |
| Fluoxetine | | (N/A) |
Table 2: Antimicrobial Activity Profile
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| Derivative-1 | ||
| Derivative-2 |
| Ciprofloxacin| | |
Future Directions:
-
Structure-Activity Relationship (SAR) Development: Data from the initial library will be used to build a robust SAR model. This will guide the rational design of second-generation compounds with improved potency, selectivity, and drug-like properties.
-
ADME/Tox Profiling: Promising lead compounds will be subjected to in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays to assess their pharmacokinetic profiles and safety.
-
In Vivo Efficacy Studies: The most promising candidates will be advanced into relevant animal models to evaluate their in vivo efficacy for the targeted therapeutic area (e.g., forced swim test for antidepressant activity, xenograft models for anticancer activity).
By systematically exploring the potential of this novel scaffold, we can unlock new therapeutic opportunities and develop next-generation medicines to address unmet clinical needs.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate inhibits the malignant biological behaviors of colorectal cancer by restricting the phosphorylation and nuclear translocation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rational Synthesis of Substituted Piperidines: A Technical Guide to De Novo Construction and Late-Stage Functionalization
Introduction & Strategic Importance
The piperidine ring is arguably the most privileged saturated N-heterocycle in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including paroxetine, fentanyl, donepezil, and melperone [1]. The three-dimensional geometry of the sp³-hybridized piperidine ring allows for the precise spatial orientation of pharmacophores, maximizing binding affinity and selectivity at target receptors.
For the application scientist, synthesizing substituted piperidines presents a critical decision point: Should the ring be constructed de novo from acyclic precursors, or should an existing aromatic (pyridine) or saturated (piperidine) ring be functionalized? This guide dissects the causality behind these synthetic choices, providing field-proven methodologies, mechanistic insights, and self-validating experimental protocols.
Caption: Strategic pathways for the synthesis of substituted piperidines.
Paradigm 1: De Novo Ring Construction
When highly specific, multi-stereocenter piperidines are required, de novo synthesis is often the most reliable approach.
Ring-Closing Metathesis (RCM)
RCM is highly effective for synthesizing unsaturated tetrahydropyridines, which can be subsequently reduced. This approach is particularly valuable for synthesizing α-trifluoromethyl piperidines [2]. The causality here lies in the electron-withdrawing nature of the CF₃ group, which destabilizes adjacent carbocations and radicals, making direct functionalization difficult. By building the ring around the CF₃ group using RCM (often with Grubbs I or II catalysts), scientists bypass these electronic deactivations.
Aza-Diels-Alder Cycloaddition
The aza-Diels-Alder reaction provides a highly convergent route to functionalized piperidines by reacting an imine (dienophile) with a diene. The stereochemical outcome is dictated by the endo-transition state, allowing for predictable diastereocontrol.
Paradigm 2: Catalytic Hydrogenation of Pyridines
Catalytic hydrogenation is the most atom-economical route to piperidines [1, 6]. However, it is historically plagued by two mechanistic challenges:
-
Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to transition metal centers, deactivating the catalyst.
-
Over-Reduction: The intrinsic kinetic acceleration following the first hydride addition makes it exceptionally difficult to isolate dihydropyridine (DHP) or tetrahydropyridine (THP) intermediates [6].
Overcoming Catalyst Poisoning
To prevent catalyst poisoning, reactions are frequently run under acidic conditions. Protonation yields a pyridinium ion, which achieves two goals: it ties up the nitrogen lone pair (preventing metal coordination) and lowers the LUMO of the aromatic ring, making it more susceptible to hydride attack.
Caption: Mechanistic cascade of pyridine hydrogenation highlighting the over-reduction challenge.
Modern Heterogeneous and Electrocatalytic Approaches
Recent advances have bypassed the need for harsh acidic conditions. The use of commercially available Rh₂O₃ allows for the mild reduction of unprotected pyridines [7]. Furthermore, electrocatalytic hydrogenation using carbon-supported rhodium (Rh/KB) has emerged as a sustainable, ambient-temperature alternative, achieving 98% yields via a membrane electrode assembly [5].
Paradigm 3: Late-Stage C-H Functionalization
For drug discovery programs requiring rapid analog generation, de novo synthesis lacks convergence. Late-stage C-H functionalization allows chemists to decorate a pre-existing piperidine core [4]. Because sp³ C-H bonds are unactivated, specialized directing groups or radical initiators are required.
Directed Lithiation and Cross-Coupling
Using Beak/Gawley-inspired conditions, an N-Boc protecting group can direct lithiation (via s-BuLi/TMEDA) to the α-position [3, 4]. The resulting organolithium species is transmetalated to zinc, setting the stage for a highly diastereoselective Negishi cross-coupling with aryl iodides [3]. The causality of the N-Boc group is dual-purpose: it acts as a Lewis basic directing group for the lithium cation and prevents unwanted nucleophilic attack by the piperidine nitrogen.
Photoredox Catalysis and Strain-Release
Photoredox catalysis (e.g., using Ir(ppy)₃) enables single-electron transfer (SET) to generate α-aminyl radicals under mild conditions, which can then be intercepted by various electrophiles [8]. Alternatively, Sarpong's strain-release protocol utilizes a Norrish-Yang cyclization to form a strained bicyclic β-lactam, which subsequently undergoes Pd-catalyzed C-C cleavage to yield highly functionalized piperidines [4].
Caption: Divergent C-H functionalization pathways via radical or metalated intermediates.
Quantitative Data Summary
Table 1: Comparative Analysis of Piperidine Synthesis Strategies
| Strategy | Primary Catalyst/Reagent | Typical Yields | Key Advantage | Primary Limitation |
| Ring-Closing Metathesis | Grubbs I / II | 75–95% | Excellent for CF₃-substituted cores | Requires complex acyclic precursors |
| Pyridine Hydrogenation | Rh₂O₃, H₂ (mild) | 80–99% | Highest atom economy; scalable | Poor tolerance for reducible functional groups |
| Electrocatalytic Reduction | Rh/KB, e⁻ | ~98% | Ambient temp/pressure; sustainable | Requires specialized electrochemical flow cells |
| Directed α-Arylation | s-BuLi, ZnCl₂, Pd-cat | 60–85% | High diastereoselectivity (Negishi) | Requires strict anhydrous/cryogenic conditions |
| Photoredox α-Functionalization | Ir(ppy)₃, Blue LED | 50–90% | Mild, room-temperature radical chemistry | Sensitive to oxygen quenching |
Standardized Experimental Protocols
Protocol A: Mild Heterogeneous Hydrogenation of Pyridines [7]
This protocol utilizes Rh₂O₃ to bypass the need for harsh acidic activation, serving as a self-validating system through direct volumetric monitoring of hydrogen gas.
-
Preparation: In a rigorously clean, dry 50 mL autoclave, dissolve the substituted pyridine (1.0 mmol) in methanol (10 mL).
-
Catalyst Loading: Add Rh₂O₃ (5 mol%). Validation Check: The solution will remain a heterogeneous suspension; ensure the stir bar is free to agitate the solid vigorously.
-
Pressurization: Seal the autoclave, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 10 bar H₂.
-
Reaction: Stir at 25 °C for 12–24 hours. Validation Check: Monitor the pressure drop gauge. The reaction is complete when the pressure stabilizes, indicating cessation of H₂ uptake.
-
Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove the rhodium catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate in vacuo. Validation Check: ¹H NMR of the crude product must show the complete disappearance of aromatic signals (7.0–8.5 ppm) and the emergence of broad aliphatic multiplets (1.2–3.5 ppm).
Protocol B: Directed α-Lithiated Negishi Cross-Coupling of N-Boc Piperidine [3]
This protocol relies on precise temperature control and transmetalation logic. It is self-validating via observable phase/color changes during metal exchange.
-
Lithiation: Dissolve N-Boc piperidine (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous Et₂O (5 mL) under an argon atmosphere. Cool to -78 °C.
-
Deprotonation: Dropwise add s-BuLi (1.2 mmol, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C. Validation Check: A faint yellowing of the solution indicates the successful formation of the coordinated organolithium complex.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF (2 mL) dropwise. Validation Check: The mixture may briefly cloud but must become a clear, homogeneous solution as the organozinc species forms. Allow it to warm to room temperature over 30 minutes.
-
Cross-Coupling: Add the aryl iodide (0.8 mmol) and Pd(PPh₃)₄ (5 mol%). Heat the mixture to 60 °C for 16 hours.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Validation Check: TLC monitoring (UV light) should confirm the complete consumption of the UV-active aryl iodide starting material. Purify via flash chromatography.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: nih.gov.
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Source: mdpi.com.
- Highly Diastereoselective Arylations of Substituted Piperidines. Source: acs.org.
- Approaches to α-functionalization of piperidines by C–H functionalization. Source: researchgate.net.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Source: acs.org.
- Ligand-Controlled Regiodivergent Double Hydroboration of Pyridines. Source: acs.org.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Source: rsc.org.
- Synthesis of Piperazines by C-H Functionalization. Source: encyclopedia.pub.
Stereochemistry and isomeric forms of Ethyl 2-(2-methylpiperidin-3-yl)acetate
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Ethyl 2-(2-methylpiperidin-3-yl)acetate
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The introduction of multiple substituents, as seen in Ethyl 2-(2-methylpiperidin-3-yl)acetate, creates a complex stereochemical landscape that profoundly influences molecular shape, receptor binding affinity, and overall pharmacological profile. This guide provides a comprehensive analysis of the stereoisomeric forms of this 2,3-disubstituted piperidine. We will explore the foundational principles of its stereochemistry, diastereoselective and enantioselective synthetic strategies, robust protocols for isomeric resolution, and definitive analytical techniques for structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to master the stereochemical challenges inherent in polysubstituted saturated heterocycles.
Foundational Stereochemistry and Conformational Analysis
Ethyl 2-(2-methylpiperidin-3-yl)acetate possesses two stereogenic centers at the C2 and C3 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.
-
(2R, 3R) and (2S, 3S) are enantiomers.
-
(2R, 3S) and (2S, 3R) are enantiomers.
-
The (2R, 3R)/(2S, 3S) pair are diastereomers of the (2R, 3S)/(2S, 3R) pair.
These diastereomeric pairs are commonly referred to as cis and trans, based on the relative orientation of the substituents on the piperidine ring.
Conformational Preferences
The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation.[2] The piperidine ring predominantly adopts a low-energy chair conformation. For 2,3-disubstituted piperidines, the thermodynamic stability of the conformer is dictated by the energetic penalty of axial versus equatorial substituent placement.
-
trans-Isomers (e.g., 2R,3R): The most stable conformation places both the C2-methyl group and the C3-acetate group in equatorial positions, minimizing unfavorable 1,3-diaxial interactions.
-
cis-Isomers (e.g., 2R,3S): In the cis configuration, one substituent must occupy an axial position while the other is equatorial. The larger ethyl acetate group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller methyl group into the axial position. However, N-acylation or protonation can introduce A(1,3) strain, which may alter this preference.[3]
Understanding these conformational preferences is critical, as they directly impact the coupling constants observed in NMR spectra, providing a powerful tool for stereochemical assignment.
Synthetic Strategies for Stereochemical Control
The synthesis of polysubstituted piperidines with high levels of regio- and stereocontrol remains a significant challenge in organic chemistry.[4] Most methods for preparing such heterocycles yield racemic products, necessitating subsequent resolution.[5]
Diastereoselective Synthesis via Pyridine Hydrogenation
A prevalent strategy for accessing the piperidine core is the catalytic hydrogenation of a corresponding substituted pyridine precursor. The diastereoselectivity of this reduction is highly dependent on the choice of catalyst and reaction conditions.
-
Heterogeneous Catalysis (e.g., PtO₂, Pd/C): The hydrogenation of 2,3-disubstituted pyridines often yields the cis-diastereomer as the major product.[6][7] This is rationalized by the substrate adsorbing onto the catalyst surface from its less hindered face, leading to syn-addition of hydrogen.
-
Homogeneous Catalysis: Transition metal catalysts like rhodium and iridium can offer high levels of stereocontrol, often influenced by the ligand framework.[8][9]
Enantioselective Approaches
Obtaining enantiomerically pure piperidines is a primary objective for drug development.[10] Modern strategies include:
-
Asymmetric Hydrogenation: Employing chiral catalysts, such as Iridium- or Rhodium-based complexes with chiral phosphine ligands, can directly hydrogenate pyridinium salts or activated pyridines to yield enantioenriched piperidines.[8][10]
-
Chiral Pool Synthesis: Starting from a readily available, enantiopure natural product to construct the piperidine ring.
-
Kinetic Resolution: Using a chiral catalyst or enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched substrate.[5] A reported method for disubstituted piperidines uses chiral hydroxamic acids for enantioselective acylation.[5]
Isomer Resolution and Purification
For synthetic routes that produce isomeric mixtures, robust separation protocols are essential.
Separation of Diastereomers
Cis and trans diastereomers have different physical properties (e.g., polarity, boiling point, crystal packing) and can therefore be separated using standard laboratory techniques.
Protocol 1: Diastereomer Separation by Column Chromatography
-
Preparation: Dissolve the crude mixture of cis- and trans-Ethyl 2-(2-methylpiperidin-3-yl)acetate in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Stationary Phase: Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of solvent is critical and must be optimized to achieve baseline separation.
-
Elution: Carefully load the sample onto the column. Elute the column with the chosen solvent system, collecting fractions. The trans isomer, with both bulky groups equatorial, is often less polar and may elute first.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and pool those containing the pure diastereomers.
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the isolated, diastereomerically pure products.
Resolution of Enantiomers
Enantiomers possess identical physical properties in an achiral environment, requiring specialized methods for separation.
-
Chiral Chromatography: This is the most direct and widely used method. Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can effectively resolve enantiomers. The choice of CSP and mobile phase is critical for achieving separation.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine (a base) with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid).[10] This forms two diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Subsequent treatment with a base liberates the individual enantiomers of the piperidine.
Structural Characterization and Elucidation
Unambiguous determination of both relative (cis/trans) and absolute (R/S) stereochemistry is paramount. A combination of spectroscopic and crystallographic techniques is typically employed.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[11][12]
-
¹H NMR Coupling Constants (J-values): The key to assigning cis vs. trans isomers lies in the analysis of the proton-proton coupling constants for the hydrogens on C2 and C3.
-
In the thermodynamically favored trans diequatorial conformer, the H2 and H3 protons are in a diaxial relationship. This results in a large coupling constant, typically in the range of J = 8-13 Hz .
-
In the cis isomer, where one proton is axial and the other is equatorial, the coupling constant is significantly smaller, typically J = 2-5 Hz .
-
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can confirm spatial proximity. For the cis isomer, a NOE correlation would be expected between the axial C2-methyl group and the axial protons at C4 and C6, which would be absent in the trans isomer.
Table 1: Representative ¹H NMR Data for Stereochemical Assignment
| Parameter | trans-Isomer (diaxial H2-H3) | cis-Isomer (axial-equatorial H2-H3) | Rationale |
|---|---|---|---|
| ³J(H2,H3) | ~8-13 Hz | ~2-5 Hz | Karplus relationship predicts large J for ~180° dihedral angle (ax-ax). |
| H2 Chemical Shift | Typically upfield | Typically downfield | The chemical environment (axial vs. equatorial) influences shielding. |
| NOE | No strong H2/H3 to axial C4/C6 H | Strong NOE from axial substituent to other axial protons. | Proximity through space. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous proof of molecular structure, including both relative and absolute stereochemistry.[13][14]
Protocol 2: Structure Validation by X-ray Crystallography
-
Crystal Growth: Grow single crystals of a purified stereoisomer (or a derivative/salt) suitable for diffraction (typically 0.1-0.5 mm). This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.[2]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, and angles, providing an unequivocal 3D model of the molecule in the solid state.[2][13] For determining absolute stereochemistry, the presence of a heavy atom or the use of anomalous dispersion (Flack parameter) is required.
Conclusion
The stereochemical complexity of Ethyl 2-(2-methylpiperidin-3-yl)acetate presents both a challenge and an opportunity in drug design. Each of its four stereoisomers represents a unique molecular entity with a distinct three-dimensional shape and potential for differential biological activity. A mastery of modern synthetic strategies, from diastereoselective hydrogenations to asymmetric catalysis, is crucial for accessing these isomers in pure form. Furthermore, a rigorous application of analytical techniques, particularly high-field NMR spectroscopy and single-crystal X-ray crystallography, is non-negotiable for the unambiguous assignment of their stereochemistry. The principles and protocols detailed in this guide provide a robust framework for scientists to confidently navigate the synthesis, separation, and characterization of this and other complex polysubstituted piperidine scaffolds.
References
-
Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. Available from: [Link]
- Singh, G., & Singh, M. S. (2025). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
-
Fu, G. C., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12260–12261. Available from: [Link]
-
(2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts, 11(06), 0638. Available from: [Link]
-
Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(46), 14646–14655. Available from: [Link]
-
Jahan, N., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available from: [Link]
-
El hadri, A., et al. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 795-803. Available from: [Link]
-
He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 5876. Available from: [Link]
-
Thomson, R. J., & Dong, V. M. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Journal of the American Chemical Society, 138(23), 7349–7352. Available from: [Link]
-
He, Y., et al. (2025). (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. ResearchGate. Available from: [Link]
- El hadri, A., et al. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Spectroscopy Letters, 28(5), 795-803.
-
Karpenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
-
(n.d.). Enantioselective synthesis of 2,3-disubstituted piperidines aReaction... ResearchGate. Retrieved from [Link]
-
Humphrey, J. M., et al. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. The Journal of Organic Chemistry, 74(12), 4525–4536. Available from: [Link]
-
O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm, 13(11), 1956-1963. Available from: [Link]
- Karpenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Douglas, C. D., & MacMillan, D. W. C. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(3), 1547–1553. Available from: [Link]
-
Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525–4536. Available from: [Link]
-
Hou, T., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8639–8646. Available from: [Link]
-
O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1956-1963. Available from: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate in various solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate
Authored by: A Senior Application Scientist
Publication Date: March 7, 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate, a piperidine-derived ester with potential applications in pharmaceutical development.[2] We will explore the theoretical and practical aspects of solubility, present a detailed experimental protocol for its determination, and discuss the analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug from discovery to market is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone of drug action. A drug must be in a dissolved state to be absorbed and exert its therapeutic effect.[1] Therefore, a thorough understanding of the solubility of a new chemical entity like Ethyl 2-(2-methylpiperidin-3-yl)acetate is paramount.
Ethyl 2-(2-methylpiperidin-3-yl)acetate is a heterocyclic compound featuring a piperidine ring, a structure commonly found in biologically active molecules.[2] Its solubility will be influenced by the interplay of its functional groups: the basic secondary amine of the piperidine ring, the ester group, and the alkyl substituent. The selection of appropriate solvents is crucial not only for the synthesis and purification of this compound but also for its formulation into a viable drug product.[3]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[4][5] A drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1°C.[6] Determining the solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate is a critical first step in its BCS classification and in guiding formulation strategies.
Physicochemical Properties Influencing Solubility
The solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate in a given solvent is governed by the principle of "like dissolves like."[7] This means that its solubility will be highest in solvents with similar polarity. The key physicochemical properties to consider are:
-
Polarity: The presence of the nitrogen and oxygen atoms in the piperidine and ester moieties, respectively, introduces polarity to the molecule. This suggests potential solubility in polar solvents.
-
Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the carbonyl and ether oxygens of the ester group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective.
-
pKa: The basicity of the piperidine nitrogen will significantly impact its solubility in aqueous media. At a pH below its pKa, the amine will be protonated, forming a more soluble salt.
A comparative analysis with structurally similar compounds, such as Ethyl 2-(piperidin-4-yl)acetate, can provide initial insights into the expected solubility profile.[2]
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate in various solvents at a controlled temperature.
Materials:
-
Ethyl 2-(2-methylpiperidin-3-yl)acetate (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Ethyl 2-(2-methylpiperidin-3-yl)acetate to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.[7]
-
-
Quantification:
-
Prepare a series of calibration standards of Ethyl 2-(2-methylpiperidin-3-yl)acetate of known concentrations.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC.[9][10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the dissolved Ethyl 2-(2-methylpiperidin-3-yl)acetate in the diluted supernatant from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification
Accurate quantification of the dissolved analyte is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.[9]
HPLC Method Parameters (Illustrative Example)
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
Rationale for Method Choices:
-
A C18 column is a versatile choice for a wide range of small molecules.
-
The mobile phase composition can be optimized to achieve good peak shape and retention time for Ethyl 2-(2-methylpiperidin-3-yl)acetate.
-
UV detection is a common and reliable method, while MS detection offers higher sensitivity and selectivity, which is particularly useful for complex matrices.[11]
Quantitative Analysis Workflow
Caption: Logical workflow for quantitative analysis from sample to result.[9]
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner, typically in a table format, to allow for easy comparison across different solvents.
Illustrative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | 37 | To be determined | To be determined |
| 0.1 M HCl (pH 1.2) | 37 | To be determined | To be determined |
| PBS (pH 6.8) | 37 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| Ethyl Acetate | 25 | To be determined | To be determined |
The results should be interpreted in the context of the solvent properties. For instance, higher solubility in acidic aqueous solutions would be expected due to the protonation of the piperidine nitrogen. High solubility in polar protic solvents like ethanol and methanol would indicate the importance of hydrogen bonding interactions.
Conclusion
Determining the solubility of Ethyl 2-(2-methylpiperidin-3-yl)acetate is a fundamental step in its development as a potential pharmaceutical agent. The shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable means of obtaining this critical data. A comprehensive understanding of the solubility profile across a range of solvents will inform decisions regarding synthesis, purification, and, most importantly, the formulation of a safe and effective drug product. The principles and methodologies outlined in this guide provide a solid framework for conducting these essential studies in accordance with established scientific and regulatory standards.[3][4]
References
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet: Ethyl Acetate.
- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Benchchem. A Comparative Guide to the Analytical Method Validation for N-(4-chlorophenyl)piperidin-4-amine Quantification.
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 25).
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 20).
- Benchchem. Ethyl 2-(4-methylpiperidin-3-yl)acetate | 2113698-91-0.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC.
- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
- ICH harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
- Benchchem. Technical Support Center: Quantitative Analysis of Piperidines.
Sources
- 1. rheolution.com [rheolution.com]
- 2. Ethyl 2-(4-methylpiperidin-3-yl)acetate | 2113698-91-0 | Benchchem [benchchem.com]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. database.ich.org [database.ich.org]
- 5. admescope.com [admescope.com]
- 6. capa.org.tw [capa.org.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. raytor.com [raytor.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Derivatization Strategies for Ethyl 2-(2-methylpiperidin-3-yl)acetate: Bridging Synthetic Functionalization and Analytical Profiling
Introduction
Ethyl 2-(2-methylpiperidin-3-yl)acetate is a highly versatile, sterically nuanced secondary amine building block. Featuring a piperidine core with a C2-methyl group and a C3-ethyl acetate appendage, it serves as a critical intermediate in the development of complex alkaloids and pharmaceutical agents. However, analyzing and manipulating the free secondary amine presents distinct challenges: it is prone to oxidative degradation, exhibits poor chromatographic behavior (peak tailing) in [1], and requires robust protection during downstream synthetic manipulations of the ester group.
This application note provides rigorously validated protocols for the derivatization of Ethyl 2-(2-methylpiperidin-3-yl)acetate. By addressing the specific kinetic barriers imposed by the molecule's steric bulk, these methodologies ensure high-yield conversions for both analytical characterization and synthetic elaboration.
Mechanistic Rationale & The Steric Challenge
In unsubstituted piperidines, the nitrogen lone pair is highly accessible, allowing for rapid nucleophilic attack on electrophiles. In contrast, Ethyl 2-(2-methylpiperidin-3-yl)acetate possesses a methyl group at the α-position (C2). This introduces significant local steric shielding and conformational constraints, kinetically retarding the approach of bulky electrophiles (such as acyl chlorides or anhydrides).
Causality in Protocol Design: To overcome this activation energy barrier, standard room-temperature protocols are insufficient. Our optimized analytical acylation protocol employs elevated temperatures (60°C) and highly reactive pentafluorobenzoyl chloride (PFBCl). For synthetic N-Boc protection, the addition of 4-Dimethylaminopyridine (DMAP) is mandatory; DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily bypasses the steric shielding of the C2-methyl group to deliver the protecting group to the amine.
Divergent derivatization pathways for Ethyl 2-(2-methylpiperidin-3-yl)acetate.
Protocol 1: Analytical Derivatization for GC-MS Profiling (N-Acylation)
Free piperidine derivatives often degrade in GC injector ports or interact irreversibly with active silanol groups on the column, leading to signal loss and poor sensitivity[1]. Derivatization via acylation converts the amine into a stable, volatile amide. We utilize Pentafluorobenzoyl chloride (PFBCl) because the resulting heavily fluorinated derivative exhibits exceptional thermal stability and drastically enhances sensitivity in electron-capture detection (ECD) or [2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of Ethyl 2-(2-methylpiperidin-3-yl)acetate (free base) in 500 µL of anhydrous acetonitrile in a 2 mL glass autosampler vial.
-
Base Addition: Add 50 µL of anhydrous pyridine.
-
Rationale: Pyridine acts as both an acid scavenger (neutralizing the corrosive HCl byproduct) and a mild nucleophilic catalyst.
-
-
Reagent Introduction: In a fume hood, carefully add 25 µL of [2].
-
Thermal Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at[2].
-
Rationale: The elevated temperature is critical to drive the sterically hindered N-acylation to >99% completion.
-
-
Quenching and Extraction (LLE): Remove from heat and cool to room temperature. Add 500 µL of [2]. Vortex vigorously for 1 minute.
-
Rationale (Self-Validation): The NaOH explicitly quenches unreacted PFBCl into water-soluble sodium pentafluorobenzoate. This prevents active acylating agents from entering the GC and degrading the stationary phase. The neutral N-PFB derivative selectively partitions into the hexane layer.
-
-
Phase Separation: Centrifuge at 3000 rpm for 2 minutes. Carefully transfer the upper organic (n-hexane) layer to a clean vial for direct GC-MS injection.
Step-by-step analytical workflow for GC-MS sample prep and derivatization.
Protocol 2: Synthetic Functionalization (N-Boc Protection)
For drug development workflows, the secondary amine must be protected before the C3-ethyl acetate group can be safely hydrolyzed or functionalized (e.g., via Grignard addition or ). The tert-butyloxycarbonyl (Boc) group is the industry standard due to its orthogonality and stability to basic conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of Ethyl 2-(2-methylpiperidin-3-yl)acetate in 15 mL of anhydrous Dichloromethane (DCM).
-
Base and Catalyst Addition: Add 10.0 mmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA) and 0.5 mmol (0.1 eq) of DMAP.
-
Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the environment without causing side reactions. DMAP is the essential kinetic driver to bypass the C2-methyl steric hindrance.
-
-
Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Slowly add 6.0 mmol (1.2 eq) of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 5 mL of DCM dropwise over 10 minutes to control the exothermic release of CO₂.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Ninhydrin stain; the free secondary amine will stain pink/red, while the fully protected product will remain unstained).
-
Workup: Wash the organic layer sequentially with 10% aqueous citric acid (2 x 15 mL) to remove the DMAP catalyst and any trace unreacted amine, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc protected intermediate.
Quantitative Data & Method Performance
The choice of derivatization heavily impacts both the synthetic yield and the analytical limits of detection. Table 1 summarizes the performance metrics of the described protocols, while Table 2 outlines the optimized instrument parameters for [3].
Table 1: Comparison of Derivatization Strategies for Ethyl 2-(2-methylpiperidin-3-yl)acetate
| Derivatization Reagent | Target Application | Catalyst / Base | Temp / Time | Conversion Yield | Key Advantage |
| PFBCl | GC-MS Profiling | Pyridine | 60°C / 40 min | >98% | Extreme volatility; high NICI-MS sensitivity |
| TFAA | GC-MS (Alternative) | Pyridine | 60°C / 30 min | >95% | Highly volatile; leaves no heavy residues |
| Boc₂O | Synthetic Protection | DIPEA + DMAP | RT / 12 hours | 88 - 92% | Stable to nucleophiles and strong bases |
| Reductive Amination | Drug Building Block | NaBH(OAc)₃ | RT / 24 hours | 75 - 85% | Direct installation of complex alkyl groups |
Table 2: Optimized Analytical Parameters for Derivatized Piperidines
| Parameter | GC-MS (N-PFB Derivative) | LC-MS/MS (N-Boc Derivative) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile/Carrier Phase | Helium (1.0 mL/min, constant flow) | Water/Acetonitrile (0.1% Formic Acid) |
| Injection Volume | 1 µL (Splitless mode) | 5 µL |
| Oven/Gradient Program | 70°C (2 min) ➔ 15°C/min to 280°C | 5% to 95% ACN over 10 minutes |
| Ionization Mode | EI (70 eV) or NICI | ESI Positive (+4500 V) |
| Detection Limit (LOD) | 0.05 ng/mL | 0.01 ng/mL |
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-National Institute of Science Communication and Policy Research (NIScPR). Available at:[Link]
Sources
The Piperidine Scaffold: A Cornerstone of Modern Pharmaceutical and Medicinal Chemistry
Introduction: The "Privileged" Status of a Simple Ring
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a quintessential example of such a "privileged scaffold".[1][2][3] Its prevalence is not a matter of coincidence but a testament to its unique combination of physicochemical properties. The piperidine structure offers a conformationally flexible yet stable three-dimensional architecture, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[3][4] This versatility has made it a cornerstone in drug design, bridging the gap from natural alkaloids like piperine (from black pepper) and morphine to a vast portfolio of synthetic drugs.[5][6][7]
Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent effects on the central nervous system (CNS), efficacy as anticancer agents, and activity against a wide range of infectious diseases.[5][8] This guide provides an in-depth exploration of the application of these derivatives in key therapeutic areas. We will delve into the causality behind their mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for their synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.
Therapeutic Applications: A Scaffold for Diverse Solutions
The utility of the piperidine motif is best appreciated by examining its role in drugs developed for various diseases. Its ability to modulate lipophilicity and aqueous solubility, combined with its capacity to serve as a hydrogen bond acceptor, makes it an invaluable component in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in neuropharmacology, largely due to its ability to be incorporated into molecules that can cross the blood-brain barrier and interact with various neurotransmitter receptors.[9]
Piperidine-based structures are foundational to the development of potent analgesics that target opioid receptors.[10] The classic example, meperidine, established the core pharmacophore where the piperidine ring orients key substituents for effective receptor binding.
Causality of Action: The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a cationic center that engages with an anionic aspartate residue in the binding pocket of the mu (µ) opioid receptor. This ionic interaction is a critical anchor for the ligand. The substituents on the piperidine ring then explore other regions of the binding site to enhance affinity and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data: Opioid Receptor Binding
| Compound | Core Structure | R Group at N1 | R Group at C4 | µ-Receptor Ki (nM) |
| Meperidine | Piperidine | -CH₃ | -COOCH₂CH₃, -Ph | ~100 |
| Fentanyl Analogue | Piperidine | -CH₂CH₂-Ph | -N(Ph)-COCH₂CH₃ | ~0.3-1.0 |
| Loperamide | Piperidine | -CH₂CH₂(p-Cl-Ph) | -C(OH)(Ph)₂, -CON(CH₃)₂ | ~1.3 |
| Data compiled from publicly available literature. |
In the fight against Alzheimer's disease, the leading therapeutic strategy has been to mitigate the decline in the neurotransmitter acetylcholine.[6] Donepezil, a leading acetylcholinesterase (AChE) inhibitor, features a benzyl-piperidine moiety that is crucial for its activity.[6][11]
Mechanism of Action: Donepezil functions as a reversible, non-competitive inhibitor of AChE. The benzyl-piperidine group provides optimal binding to the catalytic anionic site (CAS) of the enzyme, interacting with key aromatic residues like Trp84 and Phe330.[6] This blocks the enzyme's ability to hydrolyze acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Oncology
The piperidine scaffold is integral to numerous anticancer drugs, acting through diverse mechanisms such as the inhibition of critical enzymes and the modulation of key signaling pathways that are often dysregulated in cancer.[1][10][12]
Mechanisms of Action:
-
Enzyme Inhibition: Piperidine derivatives have been developed as potent inhibitors of enzymes crucial for cancer cell survival. For example, Niraparib incorporates a piperidine ring in its structure and functions as a selective poly (ADP-ribose) polymerase (PARP) inhibitor, which is particularly effective in cancers with BRCA mutations.[4] Another strategy involves inhibiting farnesyltransferase (FTase), an enzyme involved in processing the Ras protein, which is critical for cell proliferation signaling.[13]
-
Signaling Pathway Modulation: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. Piperidine derivatives have been designed to interfere with this pathway, leading to the induction of apoptosis.[1]
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Piperidine-dihydropyridine hybrids | A-549 (Lung) | 15.94 - 48.04 µM | [1] |
| Piperidine-dihydropyridine hybrids | MCF-7 (Breast) | 24.68 - 59.12 µM | [1] |
| Farnesyltransferase Inhibitor (+)-8 | (Cellular Assay) | 16 nM | [13] |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 µM | [2] |
| Compound 17a | PC3 (Prostate) | 0.81 µM | [2] |
Infectious Diseases
The structural versatility of piperidine has been exploited to develop potent agents against viral, bacterial, and fungal pathogens.
Piperidine derivatives can interfere with multiple stages of a viral life cycle.[2]
-
Influenza Virus: Researchers have identified piperidine-based derivatives that act as potent inhibitors of the influenza virus.[14] One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e), showed excellent inhibitory activity against various influenza strains with EC₅₀ values as low as 0.05 µM by interfering with an early-to-middle stage of viral replication.[15]
-
HIV: A key strategy in anti-HIV therapy is to block the virus from entering host cells. The CCR5 co-receptor is crucial for the entry of many HIV-1 strains. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, effectively blocking this viral entry pathway.[10]
Quantitative Antiviral Activity Data
| Derivative | Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Compound 11e | Various Influenza A strains | Multiple | As low as 0.05 | [2][15] |
| FZJ05 | Influenza A/H1N1 | MDCK | Significantly lower than ribavirin | [2] |
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Piperidine derivatives have emerged as a promising class with multiple mechanisms of action.[16]
Proposed Antimicrobial Mechanisms:
-
Cell Membrane Disruption: The lipophilic character of many piperidine derivatives allows them to insert into and disrupt the integrity of the bacterial cell membrane, causing leakage of essential contents and cell death.[16]
-
DNA Gyrase Inhibition: DNA gyrase is a vital bacterial enzyme for DNA replication and repair. Certain piperidine compounds inhibit this enzyme, preventing bacterial proliferation.[16]
-
Efflux Pump Inhibition: Some bacteria resist drugs by pumping them out of the cell. Piperidine alkaloids can inhibit these efflux pumps, restoring the efficacy of co-administered antibiotics.[16]
Application Protocols: From Synthesis to Biological Evaluation
To facilitate research in this area, this section provides detailed, self-validating protocols for the synthesis of a representative piperidine derivative and its subsequent biological evaluation.
Protocol 1: Synthesis via Catalytic Hydrogenation of a Pyridine Precursor
This protocol describes a common and atom-economical method for creating the piperidine scaffold from a readily available pyridine derivative.[4]
Rationale: Catalytic hydrogenation is a robust and scalable method. The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) allows for easy removal from the reaction mixture by filtration. The solvent choice (e.g., ethanol, methanol) is dictated by the solubility of the starting material and its inertness under hydrogenation conditions. High pressure is required to facilitate the reduction of the aromatic pyridine ring.
Materials:
-
Pyridine derivative (e.g., 4-phenylpyridine)
-
Heterogeneous catalyst (e.g., 10% Pd/C, 5 mol%)
-
Solvent: Ethanol, anhydrous
-
High-pressure autoclave/hydrogenator
-
Nitrogen and Hydrogen gas sources
-
Celite for filtration
Procedure:
-
Reactor Charging: In a clean, dry glass liner for the autoclave, charge the pyridine derivative (e.g., 1.0 g) and ethanol (20 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag), carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Handle with care and do not allow it to dry out completely in the air.
-
Sealing and Purging: Place the liner in the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel 3-5 times with nitrogen gas to remove all oxygen.
-
Following the nitrogen purge, purge the vessel 3-5 times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa / ~725 psi).
-
Begin stirring and heat the reaction to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude piperidine product.
-
Purification: The product can be further purified by column chromatography or crystallization if necessary.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Pivotal Role of Piperidine Intermediates in Natural Product Synthesis
Introduction
The piperidine structural motif is a cornerstone in the architecture of a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities.[1][2][3][4][5] This six-membered nitrogen-containing heterocycle is a key pharmacophore, contributing to the therapeutic properties of numerous pharmaceuticals.[3][5] Consequently, the development of elegant and efficient synthetic strategies to construct the piperidine core and its intricate derivatives is a central theme in modern organic synthesis and drug discovery. This guide provides an in-depth exploration of the use of piperidine intermediates in the total synthesis of complex natural products, offering both conceptual understanding and practical protocols for researchers, scientists, and drug development professionals.
We will delve into a variety of synthetic methodologies, from classic name reactions to modern catalytic approaches, showcasing how the strategic formation and manipulation of piperidine intermediates enable the stereoselective synthesis of challenging molecular targets. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reproducibility and success in the laboratory.
Biosynthetic Inspiration: The Δ¹-Piperideine Pathway
Nature provides a powerful blueprint for the synthesis of piperidine-containing alkaloids. A common biosynthetic pathway involves the amino acid L-lysine, which undergoes enzymatic decarboxylation to yield cadaverine.[6][7][8][9] Subsequent oxidative deamination of cadaverine produces 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine.[6][7][8][10] This cyclic imine serves as a versatile electrophile, undergoing further enzymatic transformations, such as Mannich-type reactions, to generate the diverse array of piperidine, quinolizidine, and indolizidine alkaloids.[10]
This biosynthetic cascade has inspired chemists to develop biomimetic approaches for alkaloid synthesis, leveraging the reactivity of in situ generated cyclic imines.[10][11][12][13]
Diagram: Biosynthesis of Piperidine Alkaloids from L-Lysine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins | MDPI [mdpi.com]
- 8. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]
- 9. Biosynthesis of Quinolizidine Alkaloids - ProQuest [proquest.com]
- 10. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 11. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Catalytic hydrogenation methods for pyridine precursors to piperidines
An Application Guide to the Catalytic Hydrogenation of Pyridine Precursors for Piperidine Synthesis
Introduction: The Central Role of the Piperidine Scaffold
The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a significant percentage of FDA-approved pharmaceuticals and numerous natural products.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The most direct and atom-economical pathway to this valuable saturated heterocycle is through the catalytic hydrogenation of readily available pyridine precursors.[2]
This transformation, while conceptually simple, presents distinct chemical challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems to achieve saturation.[2][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a potent catalyst poison, deactivating the metal center and impeding the reaction.[2][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary catalytic hydrogenation methods. We will delve into the mechanistic underpinnings of various catalytic systems, present quantitative data to guide experimental design, and provide detailed, field-proven protocols for key transformations.
Part 1: A Survey of Catalytic Systems
The choice of catalyst and reaction conditions is paramount for achieving high yields, selectivities, and functional group tolerance. The methodologies can be broadly categorized into heterogeneous, homogeneous, and emerging electrocatalytic approaches.
Heterogeneous Catalysis: The Industrial Workhorse
Heterogeneous catalysts are favored in industrial applications due to their operational simplicity, ease of separation from the reaction mixture, and recyclability.[2][5] These systems typically involve precious metals supported on high-surface-area materials.
The Critical Role of Acidic Media: A common strategy in heterogeneous pyridine hydrogenation is the use of an acidic solvent, such as glacial acetic acid, or an acidic additive. Protonation of the pyridine nitrogen forms a pyridinium ion. This activation serves two crucial purposes:
-
Aromaticity Disruption: It lowers the resonance stabilization energy of the ring, making it more susceptible to reduction.[7]
-
Poisoning Prevention: It neutralizes the lone pair on the nitrogen, preventing it from irreversibly coordinating to and poisoning the metal catalyst surface.[8][9]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly versatile and effective catalyst for a wide range of substituted pyridines.[5][9] It is typically used in acidic solvents like acetic acid under moderate to high hydrogen pressures (50-70 bar).[4][9]
-
Palladium on Carbon (Pd/C): Another widely employed catalyst, valued for its efficiency. Its performance is often enhanced in the presence of acid.[2][4]
-
Rhodium (Rh/C, Rh₂O₃): Rhodium catalysts, particularly rhodium(III) oxide, have shown excellent activity for hydrogenating functionalized pyridines under remarkably mild conditions (e.g., 5 bar H₂, 40 °C).[5][10][11]
-
Ruthenium (Ru/C, Ru@TiO₂): Ruthenium-based catalysts are particularly noteworthy for their ability to perform diastereoselective hydrogenations of substituted pyridines, often yielding cis-piperidine products.[12][13][14]
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts operate in the same phase as the substrate, offering the potential for higher selectivity and activity under milder conditions.[2] However, their separation from the product can be a challenge.[2] A key strategy to overcome catalyst poisoning involves pre-activation of the pyridine substrate into a pyridinium salt, which lowers the ring's resonance energy and prevents nitrogen coordination to the catalyst.[7][15]
-
Iridium(III)-Catalyzed Ionic Hydrogenation: This cutting-edge method demonstrates exceptional functional group tolerance.[15][16][17] The proposed mechanism involves an "ionic hydrogenation" pathway where the iridium complex facilitates protonation of the pyridine followed by a formal hydride transfer.[16] This circumvents traditional oxidative addition/reductive elimination cycles, leaving highly reducible groups such as nitro, azido, bromo, and even alkynes untouched.[3][15][17] This allows for the late-stage hydrogenation of complex, highly functionalized molecules.
-
Rhodium-Catalyzed Transfer Hydrogenation: These systems utilize a hydrogen donor like a formic acid/triethylamine (HCOOH/Et₃N) azeotrope instead of gaseous H₂.[18][19] This approach avoids the need for high-pressure equipment and can be highly chemoselective, affording either piperidines or tetrahydropyridines depending on the substrate.[19]
Asymmetric Hydrogenation: Accessing Chiral Piperidines
The synthesis of enantioenriched piperidines is of paramount importance for pharmaceutical development.
-
Chiral Auxiliary-Directed Hydrogenation: A powerful and general strategy involves covalently attaching a chiral auxiliary (e.g., an oxazolidinone) to the pyridine ring.[8][20] During heterogeneous hydrogenation, the auxiliary sterically shields one face of the pyridine, directing hydrogen addition to the opposite face with high diastereoselectivity.[21][22] The auxiliary can often be cleaved under the reaction conditions or in a subsequent step, providing the chiral piperidine.[8]
-
Homogeneous Asymmetric Catalysis: This approach uses chiral metal complexes (e.g., Iridium or Rhodium with chiral phosphine ligands) to directly hydrogenate activated pyridine substrates like N-iminopyridium ylides or pyridinium salts, achieving high enantioselectivity.[7][23]
Electrocatalytic Hydrogenation: A Sustainable Frontier
A promising green chemistry approach involves the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure.[1][24] In this system, a membrane electrode assembly (MEA) is used where the cathode (e.g., Rhodium on carbon, Rh/KB) reduces water to generate adsorbed hydrogen atoms (Hads) on its surface.[24][25] These reactive hydrogen species then hydrogenate the pyridine substrate in the catholyte, offering a potentially safer and less energy-intensive alternative to traditional high-pressure methods.[1][24]
Part 2: Quantitative Data Summary
The following tables provide a comparative summary of reaction conditions and outcomes for various catalytic systems.
Table 1: Comparison of Heterogeneous Catalytic Systems
| Catalyst | Substrate Example | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PtO₂ (5 mol%) | 3-Phenylpyridine | Glacial Acetic Acid | 60 | RT | 8 | 92 | [9] |
| Ru:Phen@TiO₂ | 2,6-Lutidine | H₂O/iPrOH | 10 | 80 | 17 | >99 | [13] |
| Rh₂O₃ (0.5 mol%) | 4-Methoxypyridine | TFE | 5 | 40 | 4 | 99 | [11] |
| Pd/C (10 wt%) | 2-Pyridinecarboxaldehyde | Methanol | 4 | 25 | 2 | 95 | [4] |
| Rh-Ni/Carbon | 3-Hydroxypyridine | Water | N/A | N/A | N/A | >90 |[26] |
Table 2: Homogeneous and Asymmetric Hydrogenation
| Catalyst System | Substrate Type | H-Source | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Iridium(III) Complex | Functionalized Pyridines | H₂ (50 bar) | 80 °C, 24h | 80-99 | N/A | [3][15] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium Salt | HCOOH/Et₃N | 40 °C, 24h | 95 | N/A | [19] |
| Pd(OH)₂/C | Pyridine-Oxazolidinone | H₂ (100 bar) | RT, Acetic Acid | 95 | 98 | [8] |
| [Ir(cod)(N,P)]BArF | N-iminopyridium ylide | H₂ (30 bar) | RT, 24h | 89 | 98 | [23] |
| Rh-JosiPhos | N-benzyl-3-phenylpyridinium | H₂ (50 bar) | 50 °C, Et₃N | 85 | 90 |[7] |
Part 3: Experimental Workflows and Diagrams
Visualizing the process is key to understanding and executing these reactions successfully.
Caption: General experimental workflow for catalytic hydrogenation.[2]
Caption: Acid-catalyzed activation of pyridine for hydrogenation.
Caption: Asymmetric hydrogenation via a chiral auxiliary strategy.[8][21]
Part 4: Detailed Experimental Protocols
The following protocols are representative examples for conducting pyridine hydrogenations.
Protocol 1: Heterogeneous Hydrogenation using PtO₂ in Acetic Acid
This protocol describes a classic and robust method for the complete saturation of a substituted pyridine using Adams' catalyst.[2][5][9]
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)
-
Glacial Acetic Acid (Solvent, ~0.2 M concentration)
-
High-Pressure Hydrogenation Reactor (e.g., Parr Instruments)
-
Inert Gas (Nitrogen or Argon)
-
Hydrogen Gas (High Purity)
-
Filtration Aid (e.g., Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Ethyl Acetate or Dichloromethane (Extraction Solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel liner, add the substituted pyridine (e.g., 5.0 g).
-
Solvent Addition: Add glacial acetic acid (e.g., 25-30 mL).
-
Catalyst Addition: In a fume hood, carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and place it in the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]
-
Begin vigorous stirring. The reaction is often exothermic initially. Maintain the reaction at room temperature or with gentle cooling if necessary.
-
Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with an appropriate solvent like ethyl acetate.
-
CAUTION: The platinum catalyst is pyrophoric upon drying. Carefully filter the mixture through a pad of Celite®. Do not allow the filter cake to dry completely in the air. Immediately quench the filter cake with water after filtration.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide
This protocol is adapted from methods demonstrating the utility of Rh₂O₃ for hydrogenating functionalized pyridines under mild conditions, preserving many sensitive functional groups.[5][10][11]
Materials:
-
Functionalized Pyridine (1.0 eq, e.g., 0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, solvent, 1 mL)
-
Autoclave or pressure reactor with glass vial insert
-
Magnetic stirrer bar
-
Hydrogen Gas (High Purity)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reactor Setup: Add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%) to a glass vial equipped with a stirrer bar.[5]
-
Solvent Addition: Add TFE (1 mL) to the vial.
-
Reaction Execution:
-
Work-up and Analysis:
-
After the specified time, cool the reactor to room temperature and carefully release the pressure.
-
The reaction mixture can be analyzed directly to determine yield. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) and analyze by ¹H NMR spectroscopy.
-
For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by standard methods (extraction, chromatography).
-
Protocol 3: Electrocatalytic Hydrogenation in a Membrane Electrode Assembly
This protocol outlines the innovative approach of using an MEA for pyridine hydrogenation at ambient conditions, highlighting a move towards more sustainable synthesis.[5][24]
Materials:
-
Pyridine Substrate (e.g., 100 mM aqueous solution)
-
Anolyte (e.g., 1 M KOH)
-
Anion-Exchange Membrane (AEM)
-
Carbon-supported Rhodium catalyst (Rh/KB)
-
Gas Diffusion Layer
-
Dimensionally Stable Anode (DSA)
-
AEM Electrolyzer Cell
-
DC Power Supply
-
Peristaltic Pump
Procedure:
-
Cathode Preparation: Prepare a catalyst ink by sonicating the Rh/KB catalyst with a binder solution (e.g., AEM ionomer) in a suitable solvent. Spray-coat the ink onto a gas diffusion layer to create the cathode.
-
MEA Assembly: Construct the membrane electrode assembly (MEA) by sandwiching the AEM between the prepared Rh/KB cathode and the DSA anode in a zero-gap configuration.
-
Electrolysis:
-
Install the MEA into the electrolyzer cell.
-
Circulate the aqueous pyridine solution (catholyte) through the cathode chamber and the anolyte through the anode chamber using pumps.
-
Perform constant-current electrolysis at a current density of approximately 25 mA cm⁻² at 25 °C.[5][24]
-
The reaction progress is monitored by calculating the charge passed (in Faradays per mole of substrate).
-
-
Work-up and Analysis:
-
After the reaction, the catholyte containing the product is collected.
-
The piperidine product can be extracted from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried and concentrated.
-
The yield and purity can be determined by gas chromatography (GC) or NMR spectroscopy.
-
References
- Efficient Asymmetric Hydrogenation of Pyridines. (Source: Angewandte Chemie International Edition) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3rDoteHJICHmT6UuJTELaO-20ebdbDtIUBwAL_ERda4n-hkL-bmUwXSLO5sCnZig48bz7mzGIjtdwjQKo_fXWJ-4FF6sZpAVDaI2VSrtTVJ6AN-7JfJgDv-Abbjbbc3l8129p0BZ9AcmX2Rk5SPpipMGNlDvjJI8vWi2bmTWAKVfAyhJ7lBGN5ZBYqWrti0HwwE9HP9I=]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (Source: Journal of the American Chemical Society) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dKcKGqv7XbKHKRaOAWlngz2mrDYl_YLXlbuDVspPqPHZDNa5CKSWRN7fA7mYRBREIPTnzYVkWMv-DGGPIvKpO_lMnEMp_t6hGQ815hMPbMBb74UpONsoJylxfE8YB7k4dfwmXpYP7uAVU-Q=]
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC. (Source: Angewandte Chemie International Edition) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsRWdEKttM4I5k3LSiZEXbg4RLxUZoGf8cEH3TQGjBqj3cHHRbS5x49DCxO1ulRa-GV-175SiurlZjcPv6WcfVBzkotvsuxWOFB-527shn6fp1_bS644toTJhk18zjQ3KPEsU0lmvjKbyaUw==]
- Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives - Benchchem. (Source: BenchChem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3m0aSzRY4-9xnyOQ8wPV0AOfC5kv3r8f7TEH_0Zu6ZWeDPafj8VDzQK3mHUY5xSRSv5sH74J4crdHvogudPiBh8zsEoYwYuXILwe9wlRJwi9koUrhOJOcYIoPxvQWSp4jHOvNmObz6npI3ICAQwGIy_kw_YwFXnCeY7RdK4_5ldpiKxExNZEWxGpFb4T23JMZ5kfOt0msrBsekY0IX-PM2zUlF8MBRoGT-U-R9SYcNtkhaZdajl6n9pA_eBY-5TQ1ZQ==]
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (Source: Nature Chemistry) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr6A_Baye_nurMErZBHtoih6vBAVutHtBb66C0hpl7CnUs7ZKjbC1NsS4gonNmQVX7jWIkVub1lCFTtVJov1wIf66ex4conSPfPnkGuGWCwmG4KGAKFVS4ybUxPiPVo-jT67M=]
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (Source: Oriental Journal of Chemistry) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHdWi-HHf6YxwLq7a7FwKi2fg-Y26M0Ow3w9WzuwSbDsyRvA77o4ZhLLtkgaDjr7-1zRVMMVflytXg_KKJHTZ0Qu5-hSzjb2a4_BSwYiv_kLuo8tU6i7LtmnVt8hdpKPXcsgJQfrpLN_A3r_amMgBQPhmgJAn2w==]
- Asymmetric hydrogenation - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Bioengineer.org. (Source: Bioengineer.org) [URL: https://bioengineer.
- Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. (Source: Angewandte Chemie International Edition) [URL: https://air.unimi.it/retrieve/handle/2434/210816/275150/2012-ACIE-Asymmetric%20hydrogenation%20of%203-substituted%20pyridinium%20salts.pdf]
- Efficient Asymmetric Hydrogenation of Pyridines - Scite.ai. (Source: Angewandte Chemie International Edition) [URL: https://scite.ai/papers/10.1002/anie.200460466]
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (Source: ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65dd6b5e584dca93297597b8]
- Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). (Source: Dalton Transactions) [URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02693a]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (Source: Journal of the American Chemical Society) [URL: https://pubs.acs.org/doi/10.1021/jacs.4c09107]
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (Source: BenchChem) [URL: https://www.benchchem.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (Source: Nature Catalysis) [URL: https://www.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (Source: ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65dd6b5e584dca93297597b8]
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (Source: ChemCatChem) [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cctc.201200632]
- Pyridine hydrogenation - methods? - Sciencemadness.org. (Source: Sciencemadness.org) [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=5541]
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing). (Source: Chemical Communications) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc02928f]
- Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. (Source: Helvetica Chimica Acta) [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.201300207]
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - RSC Publishing. (Source: Chemical Communications) [URL: https://pubs.rsc.org/en/content/articlehtml/2022/cc/d2cc02928f]
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (Source: Organic & Biomolecular Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a]
- Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. (Source: Journal of Molecular Catalysis A: Chemical) [URL: https://www.sciencedirect.com/science/article/pii/S138111699800262X]
- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones | Organic Letters. (Source: Organic Letters) [URL: https://pubs.acs.org/doi/10.1021/ol052845k]
- Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. (Source: The Journal of Organic Chemistry) [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01092a623]
- Homogeneous Catalytic Hydrosilylation of Pyridines. - Semantic Scholar. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Homogeneous-Catalytic-Hydrosilylation-of-Pyridines.-Gevorgyan-Lukevics/555e14300e84b7264700d83296c096a5b293815e]
- Diastereoselective Hydrogenation of Arenes and Pyridines Promoted by a Ru-Phenanthroline Catalyst. (Source: Synfacts) [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1737300]
- Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines - ACS Publications. (Source: Organic Letters) [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01620]
- Recent work on the hydrogenation of pyridines. - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - MDPI. (Source: MDPI) [URL: https://www.mdpi.com/2304-6740/13/7/188]
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (Source: Organic & Biomolecular Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a#!]
- Heterogeneous diastereoselective hydrogenation of pyridine and corresponding enamine covalently bound to pantolactone (2004) | Najiba Douja | 5 Citations - SciSpace. (Source: Journal of Molecular Catalysis A: Chemical) [URL: https://typeset.
- Homogeneous Catalytic Hydrogenation. III. Cuprous and Silver Acetate in Pyridine and Dodecylamine. | The Journal of Physical Chemistry - ACS Publications. (Source: The Journal of Physical Chemistry) [URL: https://pubs.acs.org/doi/abs/10.1021/j150532a016]
- Asymmetric Homogeneous Hydrogenation of 2-Pyridones. (Source: Synthesis) [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378703]
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (Source: University of Liverpool Repository) [URL: https://livrepository.liverpool.ac.uk/3186295/1/main.pdf]
- REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - University of Liverpool Repository. (Source: University of Liverpool Repository) [URL: https://livrepository.liverpool.ac.uk/3177695/1/201736024_Jan2023.pdf]
- Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Synthesis-of-piperidines-via-the-hydrogenation-of-pyridines-a-Examples-of-FDA_fig1_380068406]
- CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents. (Source: Google Patents) [URL: https://patents.google.
- Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Patsnap Eureka. (Source: Patsnap) [URL: https://eureka.patsnap.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. asianpubs.org [asianpubs.org]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines [infoscience.epfl.ch]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. pcliv.ac.uk [pcliv.ac.uk]
- 20. scite.ai [scite.ai]
- 21. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 23. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 24. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(2-methylpiperidin-3-yl)acetate Synthesis
Overview
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding[1]. The synthesis of functionalized piperidines, such as Ethyl 2-(2-methylpiperidin-3-yl)acetate , is most commonly achieved through the catalytic hydrogenation of substituted pyridine precursors[2].
However, researchers frequently encounter stalled reactions, poor isolated yields, and complex diastereomeric mixtures. This guide provides a mechanistic breakdown of these issues and self-validating protocols to ensure high-yielding, stereocontrolled synthesis.
Part 1: Diagnostic Matrix for Low Yields
Before altering your protocol, use the quantitative matrix below to diagnose the root cause of your yield loss based on your observed symptoms.
| Symptom / Observation | Primary Cause | Mechanistic Rationale | Recommended Action |
| Incomplete Conversion (<50%) | Catalyst Poisoning | Free piperidine lone pair coordinates to metal active sites, halting reduction[3]. | Switch solvent to glacial AcOH or add HCl to protonate the amine in situ. |
| Poor Isolated Yield (<20%) (Despite 100% LC-MS conversion) | Partitioning Loss | Product remains protonated (water-soluble) during extraction. | Chill aqueous layer and aggressively basify to pH > 12 before extraction. |
| Complex NMR / Multiple Peaks | Low Diastereoselectivity | Non-selective facial delivery of hydrogen gas across the pyridine ring. | Switch catalyst to PtO2 (Adams' Catalyst) to favor cis-isomer formation. |
| [M-46] Peak on Mass Spec | Intermolecular Amidation | Free amine reacts with the ethyl ester of another molecule, losing ethanol. | Store product as an HCl salt; avoid storing the free base neat or at room temp. |
Catalyst & Solvent Optimization Data
Expected outcomes based on standard pyridine hydrogenation parameters.
| Catalyst | Solvent | Temp (°C) | Pressure (psi) | Typical Conversion | Major Diastereomer |
| Pd/C (10%) | EtOH | 25 | 50 | < 40% (Stalls) | Mixed (cis/trans) |
| Pd/C (10%) | AcOH | 50 | 70 | > 95% | Mixed (cis/trans) |
| PtO2 | AcOH | 25 | 50 | > 98% | cis (High d.e.) |
| Rh/C (5%) | MeOH + HCl | 25 | 100 | > 90% | cis |
Part 2: In-Depth Troubleshooting Q&A
Q1: Why does the hydrogenation of my precursor (ethyl 2-(2-methylpyridin-3-yl)acetate) stall prematurely, even at high pressures? Expertise & Causality: This is a classic case of product inhibition. As the aromatic pyridine is reduced, it forms a secondary aliphatic amine (piperidine). This newly formed piperidine is significantly more basic than the precursor. The nitrogen's free lone pair coordinates tightly to the active transition metal sites (Pd or Pt), effectively poisoning the catalyst and halting the reaction[3]. Solution: You must conduct the reduction in an acidic medium. Using glacial acetic acid (AcOH) as the solvent, or adding stoichiometric equivalents of HCl, protonates the piperidine nitrogen in situ[2]. The resulting ammonium salt lacks a free lone pair, preventing catalyst coordination and allowing the reaction to proceed to completion.
Q2: I am getting a complex mixture of diastereomers. How can I control the stereoselectivity to favor the cis-isomer? Expertise & Causality: The reduction of the 2,3-disubstituted pyridine ring creates two contiguous stereocenters. When using Pd/C, the mechanism can involve dissociation and re-association of partially reduced intermediates, leading to a mixture of cis and trans isomers. Solution: Switch to Platinum(IV) oxide ( PtO2 ). Under hydrogen gas, PtO2 reduces to platinum black, which promotes strict syn-facial delivery of hydrogen atoms to the aromatic ring. Because the substrate remains bound to the catalyst face throughout the reduction, the cis-diastereomer is heavily favored.
Q3: My LC-MS shows 100% conversion, but my isolated yield after workup is abysmal. Where is my product going? Expertise & Causality: Your product is being discarded in the aqueous waste. Piperidine derivatives are highly water-soluble. Furthermore, the pKa of a 2-alkylpiperidine conjugate acid is approximately 10.5 to 11.0. If you do not basify the aqueous layer sufficiently, the molecule remains protonated and will not partition into the organic phase. Solution: The aqueous phase must be adjusted to at least 1-2 pH units above the pKa (i.e., pH 12 or higher ) to ensure complete deprotonation to the free base before extraction.
Q4: I observe a significant byproduct with a mass of[M-46]. What is this and how do I prevent it? Expertise & Causality: A mass loss of 46 Da corresponds to the loss of ethanol ( EtOH ). Because your molecule contains both a nucleophilic secondary amine and an electrophilic ethyl ester, intermolecular condensation can occur, forming oligomeric amides. Solution: Never store the free base neat or apply excessive heat during solvent evaporation. Immediately convert the purified free base into a hydrochloride salt for long-term storage, or keep it dilute in a non-reactive solvent at 4 °C.
Part 3: Visualizations
Fig 1: Reaction pathways and common pitfalls in piperidine synthesis.
Fig 2: Optimized extraction workflow to prevent product loss.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Setup
-
Dissolve Ethyl 2-(2-methylpyridin-3-yl)acetate (1.0 eq) in glacial acetic acid (0.2 M concentration).
-
Add PtO2 (10 mol%). Safety Note: Purge the reaction vessel with Argon before and after adding the catalyst to prevent ignition.
-
Pressurize the vessel with H2 gas to 50 psi and stir vigorously at 25 °C for 12-16 hours.
Validation Check 1: Take a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete only when the starting material mass is <1% of the total ion count. If incomplete, re-pressurize and continue stirring.
Step 2: Catalyst Removal
-
Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum black.
-
Wash the Celite pad thoroughly with EtOAc.
Validation Check 2: Ensure the filtrate is completely clear and free of black particulates. Residual metal will catalyze degradation during concentration.
Step 3: Concentration & Basification (Critical Step)
-
Concentrate the filtrate under reduced pressure (bath temp < 35 °C) to remove the majority of the acetic acid.
-
Resuspend the resulting viscous oil in water and chill the flask in an ice bath to 0-5 °C.
-
Slowly add 2M NaOH dropwise while stirring until the solution is highly basic.
Validation Check 3: Dip a glass stirring rod into the aqueous layer and touch it to universal pH paper. Do not proceed until the paper reads a distinct pH 12 or higher.
Step 4: Extraction & Salt Formation
-
Extract the aqueous layer with Dichloromethane (DCM) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4 , and filter.
-
Optional but Recommended: To prevent intermolecular amidation, add 1.1 equivalents of HCl (e.g., 2M in diethyl ether) to the organic phase. The product will precipitate as a stable hydrochloride salt.
-
Concentrate under reduced pressure to yield the final product.
References[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, NIH PubMed Central. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9916960/[2] Literature Review on Substituted Piperidine Acetic Acids, BenchChem. Available at: https://www.benchchem.com/[4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine, Organic-Chemistry.org. Available at:https://www.organic-chemistry.org/[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds, NIH PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Ethyl 2-(2-methylpiperidin-3-yl)acetate using column chromatography
Target Molecule: Ethyl 2-(2-methylpiperidin-3-yl)acetate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of functionalized aliphatic heterocycles. Ethyl 2-(2-methylpiperidin-3-yl)acetate presents a dual challenge: it is a basic secondary amine that binds aggressively to standard silica, and it lacks a conjugated π-system, rendering standard UV detection virtually useless.
This guide is designed to move beyond basic instructions by explaining the causality behind chromatographic failures and providing self-validating workflows to ensure your purification is successful on the first run.
Part 1: Workflow Visualization
Workflow for the chromatographic purification of non-UV active secondary amines.
Part 2: Physicochemical Profiling
Before troubleshooting, we must define the physicochemical parameters dictating the molecule's behavior.
Table 1: Physicochemical Profile & Chromatographic Implications
| Parameter | Characteristic | Chromatographic Consequence |
| Functional Group 1 | Secondary Amine (Piperidine) | Acts as a Brønsted base; causes severe tailing on acidic silica[1]. |
| Functional Group 2 | Ethyl Ester | Moderately polar; stable to mild amine modifiers (Et₃N) but sensitive to strong aqueous bases. |
| UV Absorbance | None (No chromophore) | Invisible to standard 254 nm / 280 nm UV-Vis detectors[2]. |
| Volatility | Semi-volatile | Requires low-temperature evaporation settings if using ELSD[3]. |
Part 3: Troubleshooting FAQs
Q1: Why is my compound streaking from Rf 0.1 to 0.6 on my TLC plate, and how do I fix it? Causality: Bare silica gel contains1[1]. The secondary amine in your piperidine ring is basic. This creates a strong acid-base interaction, leading to irreversible adsorption, peak tailing, and co-elution with impurities. Solution: You must neutralize the stationary phase. Add a competing amine modifier, such as4[4], to your mobile phase. Alternatively, upgrade to an5[5], which inherently masks silanol interactions and eliminates the need for liquid modifiers.
Q2: I am running an automated flash column with a UV detector at 254 nm, but no peaks are registering. Where is my product? Causality: Ethyl 2-(2-methylpiperidin-3-yl)acetate is an aliphatic molecule lacking a conjugated π-system. Therefore, it 2[2] at standard detection wavelengths. Solution: You must utilize an3[3]. ELSD nebulizes the eluent and evaporates the solvent, detecting the remaining non-volatile compound particles via light scattering, making it universal for non-chromophoric compounds[6].
Q3: Why does my isolated product smell strongly of ammonia/fish after using a modified column? Causality: Triethylamine (bp 89.5 °C) often co-elutes and remains trapped in the concentrated product due to hydrogen bonding with the secondary amine. Solution: 4[4] with a lower boiling solvent (like dichloromethane or toluene) under reduced pressure to azeotropically remove residual Et₃N.
Q4: Which TLC stain is most effective for visualizing this specific piperidine derivative? Causality: Because the molecule lacks UV absorbance, chemical derivatization on the TLC plate is mandatory. Secondary amines react differently than primary amines. Solution: Use the matrix below to select the optimal stain.
Table 2: TLC Visualization Matrix for Piperidine Derivatives
| Stain Reagent | Mechanism of Action | Visual Result | Heating Required? |
| Dragendorff's | Bismuth complexation with basic nitrogen | 7[7] | No |
| KMnO₄ | Oxidation of amine/ester groups | 7[7] | No |
| Ninhydrin | Nucleophilic attack by amine | 7[7] | Yes |
Part 4: Self-Validating Experimental Protocols
Protocol A: Triethylamine-Deactivated Normal Phase Chromatography
Use this protocol if you are limited to bare silica gel and manual fraction collection.
-
Eluent Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 70:30) and add 1% (v/v) Triethylamine.
-
Validation Check: Spot the modified solvent on a blank TLC plate alongside the crude mixture. If the Rf of the amine increases to ~0.3 and tailing stops compared to an unmodified solvent, the modifier concentration is sufficient.
-
-
Column Equilibration: Slurry pack the silica gel using the Et₃N-modified eluent. Flush with at least 3 column volumes (CV) of the modified solvent to fully saturate the acidic silanols.
-
Loading & Elution: Dissolve the crude sample in a minimal amount of modified eluent and load it onto the column. Elute while collecting small fractions.
-
Validation Check: Monitor fraction pH. Fractions containing the product and Et₃N will test basic (blue) on wet litmus paper.
-
-
Visualization: Spot fractions on a TLC plate and dip in Dragendorff's reagent. The product will appear immediately as an orange spot.
-
Post-Purification: Combine pure fractions and concentrate under reduced pressure. Co-evaporate twice with 10 mL of Toluene to ensure complete removal of Et₃N.
-
Validation Check: Complete removal of Et₃N is validated by ¹H NMR (absence of a triplet at 1.0 ppm and quartet at 2.5 ppm).
-
Protocol B: ELSD-Guided Automated Flash Chromatography
Use this protocol if you have access to an automated flash system with an Evaporative Light Scattering Detector.
-
Detector Calibration: Set the ELSD drift tube temperature to 40–45 °C. (Ethyl 2-(2-methylpiperidin-3-yl)acetate is semi-volatile; higher temperatures may evaporate your product along with the solvent).
-
Validation Check: Run a blank gradient (0-100% EtOAc in Hexane). A flat, stable baseline confirms complete solvent evaporation without ghost peaks.
-
-
Column Selection: Install a pre-packed Amine-Functionalized (KP-NH) silica cartridge. Do not add Et₃N to the mobile phase, as it will cause a massive baseline drift in the ELSD.
-
Sample Injection: Inject the crude sample using a solid load cartridge to prevent band broadening.
-
Elution & Detection: Run the gradient. The ELSD will automatically trigger fraction collection when the non-chromophoric particles scatter the laser light.
-
Validation Check: The ELSD signal intensity should correlate directly with the mass of the dried fraction, confirming the peak corresponds to your non-volatile product rather than a solvent anomaly.
-
Part 5: References
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. How to overcome limitations in flash chromatography with an ELSD | Buchi.com [buchi.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Support Center: Strategies to Prevent Racemization of Chiral Piperidine Intermediates
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with chiral piperidine scaffolds[1], which are critical pharmacophores in modern medicinal chemistry. Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to preserve stereochemical integrity during synthesis, coupling, and purification.
Section 1: Mechanistic Troubleshooting (Why does it racemize?)
Q: Why are alpha-chiral piperidines so prone to racemization compared to acyclic amines? A: The cyclic nature of piperidines can lock the molecule into conformations that lower the activation barrier for deprotonation at the alpha-position. This is heavily exacerbated when an electron-withdrawing group (EWG), such as a carboxylate or an N-protecting group (like Boc or Fmoc), is present. N-acyl groups planarize the nitrogen atom, increasing the acidity of the adjacent alpha-proton. During the activation of piperidine-carboxylic acids, the reaction often proceeds via a 5(4H)-oxazolone intermediate[2]. The alpha-proton of this oxazolone is highly acidic and rapidly abstracted by bases, leading to immediate racemization before the desired nucleophilic attack can occur.
Logical pathways leading to the racemization of chiral piperidine intermediates.
Section 2: Synthetic Strategies & Methodologies (How to prevent it?)
Q: I am observing significant racemization during the coupling of an N-Boc-piperidine-2-carboxylic acid to an amine. How can I suppress this? A: The choice of coupling reagent and base dictates the survival of your stereocenter. Strong, unhindered bases (like DIPEA or TEA) combined with highly reactive uronium reagents (like HATU) without additives will almost certainly cause epimerization via the oxazolone pathway. To prevent this, you must intercept the activated intermediate. Using an epimerization-suppressing additive like HOAt or HOBt[2] is mandatory. For highly sensitive substrates, switching to a sterically hindered base like collidine, or utilizing base-free conditions with DIC and Oxyma Pure[3], will drastically reduce the deprotonation rate.
Quantitative Comparison of Coupling Conditions
The following table summarizes the causal relationship between coupling conditions and the relative risk of racemization for chiral piperidine-carboxylic acids.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Mechanistic Rationale |
| HATU / HBTU | None | DIPEA | High | Rapid oxazolone formation; strong base accelerates alpha-deprotonation. |
| DIC | None | None | Moderate | Slower coupling allows time for background epimerization. |
| HATU | HOAt | DIPEA | Low | HOAt intercepts the activated ester, preventing oxazolone accumulation. |
| PyBOP | HOBt | Collidine | Very Low | Sterically hindered base minimizes alpha-proton abstraction. |
| DIC | Oxyma Pure | None | Minimal | Base-free conditions eliminate base-catalyzed deprotonation pathways. |
Q: What is the safest protocol for deprotecting N-Boc chiral piperidines without causing acid-catalyzed epimerization? A: While Boc removal inherently requires acidic conditions, prolonged exposure to strong, neat acids (like TFA) can lead to slight epimerization, especially if the resulting intermediate is left in a concentrated acidic residue during solvent removal. A controlled, mild approach using HCl in 1,4-dioxane[2] is highly recommended to maintain optical purity.
Standard Operating Procedure: Mild N-Boc Deprotection
Follow this self-validating system to ensure stereochemical retention during deprotection:
-
Preparation : Dissolve the N-Boc protected chiral piperidine acid in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Thermal Control : Cool the reaction vessel strictly to 0 °C using an ice bath. Lowering the temperature suppresses the thermodynamic driving forces of racemization.
-
Acid Addition : Slowly add 2-3 equivalents of 4M HCl in dioxane dropwise to the cooled solution.
-
Active Monitoring : Track the reaction progress continuously via LC-MS or TLC. Do not allow the reaction to stir longer than the exact time required for complete deprotection.
-
Controlled Workup : Once complete, immediately remove the solvent under reduced pressure at a low temperature (≤ 30 °C). This prevents prolonged exposure to concentrating acidic conditions.
-
Neutralization : Immediately proceed to the next synthetic step or neutralize the resulting hydrochloride salt using a mild base buffer to stabilize the chiral center.
Decision tree for troubleshooting racemization during piperidine acid coupling.
Section 3: Workup & Purification FAQs
Q: My chiral piperidine amine is enantiopure after the reaction, but I lose ee% during the aqueous workup. What is happening? A: Chiral amines are highly susceptible to racemization at elevated pH levels. Using strong aqueous bases (like NaOH or KOH) during extraction can deprotonate activated C-H bonds adjacent to the chiral center. To mitigate this, swap strong hydroxides for milder bases like saturated NaHCO3[4]. Furthermore, perform the extraction at 0 °C and utilize aprotic solvents (such as DCM or EtOAc) to minimize solvent-assisted proton exchange.
Q: Can silica gel chromatography cause racemization of chiral piperidines? A: Yes. Standard silica gel is inherently acidic. For sensitive alpha-chiral piperidines, the acidic silanol groups on the stationary phase can catalyze reversible ring-opening or enolization pathways. If racemization is observed post-purification, you must deactivate the silica gel[4] by flushing the column with 1-2% triethylamine (TEA) in the mobile phase prior to loading your sample, or switch entirely to neutral alumina.
References
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books. URL
- avoiding racemization during the synthesis of chiral piperidine acids. Benchchem. URL
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem. URL
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem. URL
Sources
Challenges in scaling up the synthesis of Ethyl 2-(2-methylpiperidin-3-yl)acetate
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl 2-(2-methylpiperidin-3-yl)acetate
As a Senior Application Scientist in process chemistry, I frequently consult on the scale-up of functionalized heterocycles. The transition from a 10-gram bench-scale synthesis to a multi-kilogram pilot run for Ethyl 2-(2-methylpiperidin-3-yl)acetate introduces severe bottlenecks—primarily concerning heterocycle reduction kinetics, diastereoselectivity (cis vs. trans), and the chemical stability of the ester moiety during isolation.
This guide abandons generic advice in favor of a causality-driven, self-validating framework designed specifically for drug development professionals facing these exact scale-up challenges.
I. Architectural Overview of the Synthetic Workflow
The most viable industrial route to Ethyl 2-(2-methylpiperidin-3-yl)acetate involves the catalytic hydrogenation of its corresponding pyridine precursor, Ethyl 2-(2-methylpyridin-3-yl)acetate. The diagram below illustrates the critical path, highlighting the specific unit operations where scale-up failures typically occur.
Figure 1: Scale-up workflow for Ethyl 2-(2-methylpiperidin-3-yl)acetate highlighting the ester hydrolysis risk.
II. Diagnostic Q&A: The "Why" Behind Scale-Up Failures
Q1: Why does my hydrogenation reaction stall at 60% conversion on a 1 kg scale, even though it went to completion at 10 grams? The Causality: Pyridine ring reduction is notoriously sensitive to catalyst poisoning and mass transfer limitations[1]. At the bench scale, magnetic stirring provides immense shear, ensuring high dissolved H2 availability. In pilot reactors, gas-liquid mixing is inherently poorer. Furthermore, trace sulfur or heavy metal impurities in the commercially sourced pyridine starting material irreversibly bind to the active sites of noble metal catalysts. The Fix: Implement a rigorous activated carbon pre-treatment of your starting material. Transition from standard stirring to a hollow-shaft gas entrainment impeller to eliminate H2 mass transfer bottlenecks.
Q2: How do I control the diastereomeric ratio (d.r.) to favor the cis-isomer during reduction? The Causality: The facial selectivity of hydrogen addition is dictated by the catalyst surface and the protonation state of the substrate. In glacial acetic acid, the substrate exists as a pyridinium ion, which binds flatly to the catalyst. The 2-methyl group creates steric hindrance on one face, forcing the catalyst to deliver hydrogen from the opposite, less hindered face, yielding the cis-2,3-disubstituted piperidine[2]. While Platinum Oxide ( PtO2 ) is a classic choice, it requires dangerously high pressures on scale[2]. Rhodium on carbon (Rh/C) provides superior cis-selectivity at much lower, safer pressures[3].
Q3: I am seeing up to 15% of 2-(2-methylpiperidin-3-yl)acetic acid during my post-hydrogenation workup. How do I prevent this ester hydrolysis? The Causality: Following hydrogenation in acetic acid, the mixture must be basified to free-base the piperidine for extraction. If concentrated NaOH is used, the exothermic heat of neutralization combined with localized high pH spikes rapidly hydrolyzes the ethyl ester into the corresponding acetic acid derivative. The Fix: You must decouple the neutralization from the aqueous phase. Use a biphasic quench system (Ethyl Acetate / Saturated Aqueous NaHCO3 ) at < 5 °C. As the piperidine is free-based, it immediately partitions into the protective organic layer, isolating it from the hydrolytic aqueous environment.
III. Data Analytics: Catalyst System Optimization
To justify the shift away from traditional PtO2 , review the quantitative comparison of catalyst systems for the reduction of 2-alkyl-3-substituted pyridines.
| Catalyst System | Pressure (psi) | Temp (°C) | Conversion (%) | cis:trans Ratio | Scalability & Safety Profile |
| PtO2 / Glacial AcOH | 700 - 1000 | 25 | >95% | 85:15 | Low: Extreme pressure hazard on scale[2]. |
| 5% Rh/C / Glacial AcOH | 40 - 60 | 25 | >98% | 92:8 | High: Mild conditions, excellent d.r.[3]. |
| 10% Pd/C / Ethanol | 50 | 50 | <40% | 60:40 | High: Safe, but poor reactivity and selectivity[1]. |
| Raney Ni / Aqueous NH3 | 1000 | 95 | ~80% | 50:50 | Low: Harsh conditions, complete loss of d.r. |
IV. Self-Validating Standard Operating Procedure (SOP)
This protocol describes the optimized 500-gram scale-up using Rh/C, integrating In-Process Controls (IPCs) to ensure the system self-validates before advancing to the next step.
Step 1: Substrate Pre-treatment
-
Dissolve 500 g of Ethyl 2-(2-methylpyridin-3-yl)acetate in 5.0 L of glacial acetic acid in a 10 L glass reactor.
-
Add 50 g of activated carbon (Darco KB-G) and stir at 40 °C for 2 hours.
-
Filter through a tightly packed Celite pad to remove the carbon. IPC Validation 1: The filtrate must be optically clear and colorless. Any yellow tint indicates incomplete removal of impurities; repeat carbon treatment if necessary.
Step 2: Catalytic Hydrogenation
-
Transfer the purified solution to a 10 L Hastelloy pressure reactor.
-
Carefully charge 50 g of 5% Rh/C (50% water-wet to prevent ignition).
-
Purge the reactor with Nitrogen (3x 30 psi), followed by Hydrogen (3x 30 psi).
-
Pressurize to 50 psi with H2 and initiate high-shear agitation (800 rpm) at 25 °C. IPC Validation 2: Monitor H2 uptake via a mass flow meter. The reaction is self-validating when gas uptake completely ceases (typically 8-12 hours). Pull an aliquot for HPLC analysis; starting material must be < 0.5%.
Step 3: Catalyst Filtration and Biphasic Quench (Critical for Ester Stability)
-
Vent the reactor, purge with Nitrogen, and filter the catalyst through a pressure filter. Wash the cake with 1.0 L of cold Ethyl Acetate. IPC Validation 3: The filtrate must be strictly colorless. A gray tint indicates catalyst bleed, which will cause downstream degradation.
-
Transfer the filtrate to a 50 L jacketed reactor pre-charged with 15 L of Ethyl Acetate and 15 L of saturated aqueous NaHCO3 .
-
Maintain the jacket temperature at -5 °C. Add the acidic filtrate at a rate that keeps the internal temperature strictly below 5 °C. IPC Validation 4: Check the pH of the aqueous phase; it must stabilize between 7.5 and 8.0. Perform GC-MS on the organic phase; the hydrolyzed byproduct (2-(2-methylpiperidin-3-yl)acetic acid) must be < 2%.
Step 4: Isolation
-
Separate the phases. Wash the organic layer with 5 L of brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure (bath temp < 35 °C) to yield the crude Ethyl 2-(2-methylpiperidin-3-yl)acetate as a pale oil.
V. References
-
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]
-
Freifelder, M. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. US Patent 3159639A. Available at:
Sources
Section 1: Catalytic Hydrogenation of Pyridines (The Workhorse Method)
Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize and isolate piperidine derivatives. While the piperidine ring is a ubiquitous nitrogen heterocycle in modern drug development (found in blockbusters like paroxetine, donepezil, and fentanyl analogs), its synthesis is notoriously fraught with bottlenecks.
This guide abandons generic advice in favor of field-proven, self-validating protocols and mechanistic troubleshooting. We will address the three most common points of failure: catalyst poisoning during hydrogenation, stereochemical scrambling during de novo cyclization, and severe chromatographic streaking during purification.
Q: My Pd/C-catalyzed hydrogenation of a substituted pyridine stalls at 10% conversion, even at elevated hydrogen pressures. Why is the catalyst dying, and how do I achieve full conversion?
Application Scientist Insight: You are experiencing classic catalyst poisoning. Pyridine hydrogenation is conceptually the most atom-economical route to piperidines, but it contains a built-in trap. The resulting piperidine product is significantly more basic (pKa ~11.2) than the pyridine starting material (pKa ~5.2). As the reaction progresses, the highly basic secondary amine of the piperidine strongly coordinates to the electron-deficient metal surface of the heterogeneous catalyst, effectively blocking the active sites and stalling the reaction[1].
To overcome this, you must disrupt the nitrogen-metal coordination. This is achieved by running the reaction in a strongly acidic medium (e.g., glacial acetic acid). Protonation of the nitrogen yields a piperidinium salt, which lacks the free lone pair required to poison the catalyst[2]. For substrates with reduction-sensitive groups (like alkynes or nitro groups), heterogeneous catalysts will cause over-reduction; in these cases, a homogeneous Iridium(III) catalyst with a trifluoroacetic acid (TFA) additive is required[3].
Table 1: Catalyst Selection and Quantitative Performance for Pyridine Hydrogenation
| Catalyst System | Solvent / Additive | Substrate Scope & Tolerance | Typical Yield |
| PtO₂ (Adam's Catalyst) | Glacial AcOH (No additive) | Alkyl, Aryl, Halogens (F, Cl, Br) | 85–95% |
| 10% Pd/C | EtOAc / H₂O / CO₂ | 4-Phenylpyridines (Biphasic) | ~81% |
| [Ir-OMs] (Homogeneous) | MeOH / TFA (3 equiv.) | Nitro, Cyano, Alkyne, Alkene | 80–99% |
Protocol 1: Self-Validating Hydrogenation using PtO₂ in Glacial Acetic Acid Validation Checkpoint: A successful reaction acts as a closed thermodynamic system. The reaction mixture must consume exactly 3 molar equivalents of H₂. Monitoring the pressure drop in a sealed vessel mathematically validates the reaction's completion before you ever run an NMR.
-
Preparation : In a high-pressure reactor, dissolve 1.0 mmol of the substituted pyridine in 5.0 mL of glacial acetic acid.
-
Catalyst Addition : Carefully add 5 mol% of PtO₂. (Caution: PtO₂ can be pyrophoric in the presence of organic vapors; purge the vessel with N₂ before addition).
-
Pressurization : Seal the reactor, purge with N₂ three times, then purge with H₂ three times. Pressurize the reactor to 50–70 bar of H₂[2].
-
Reaction : Stir vigorously at room temperature for 6–8 hours. Monitor H₂ consumption.
-
Workup : Vent the H₂ carefully. Filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH to pH > 12 to liberate the free piperidine, then extract with dichloromethane (3 x 10 mL).
Decision tree for selecting pyridine hydrogenation catalysts based on substrate functional groups.
Section 2: Intramolecular Cyclization (De Novo Synthesis)
Q: I am attempting to synthesize a 2,4,6-trisubstituted piperidine via an intramolecular aza-Prins cyclization, but I am getting a complex mixture of diastereomers and uncyclized alkene byproducts. What is driving this?
Application Scientist Insight: De novo cyclization is essential when building enantiopure or highly substituted piperidines that cannot be accessed via flat pyridine reduction. In an aza-Prins cyclization, an N-acyliminium ion is generated and subsequently trapped by a tethered alkene nucleophile[4].
The formation of diastereomeric mixtures and uncyclized byproducts is caused by a failure to control the transition state geometry and reaction kinetics. If the Lewis acid is too weak, iminium ion formation is reversible. If the nucleophilic trap (e.g., a halide) is not sufficiently concentrated, the intermediate carbocation undergoes elimination (loss of a proton) to form an exocyclic alkene byproduct. To ensure high diastereoselectivity (favoring the cis-2,6-disubstituted chair conformation due to thermodynamic control), you must use a strong Lewis acid (like TiCl₄) that acts dually as an activator and a rapid, irreversible chloride nucleophile trap[4].
Protocol 2: Step-by-Step Aza-Prins Cyclization Validation Checkpoint: The complete disappearance of the terminal alkene proton signals (5.0–6.0 ppm) in the crude ¹H NMR confirms successful cyclization, while the coupling constants of the ring protons (J > 10 Hz for axial-axial interactions) validate the chair conformation.
-
Imine Formation : Condense the homoallylic amine with an aldehyde in dichloromethane (DCM) over activated 4Å molecular sieves for 4 hours.
-
Activation : Cool the solution to -78 °C under an argon atmosphere.
-
Cyclization : Dropwise, add 1.2 equivalents of TiCl₄. The solution will darken, indicating iminium ion formation.
-
Trapping : Allow the reaction to slowly warm to 0 °C over 2 hours. The tethered alkene attacks the iminium ion, and the resulting carbocation is trapped by the chloride ion.
-
Quench : Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.
Mechanistic sequence of the aza-Prins cyclization favoring thermodynamic chair conformation.
Section 3: Purification & Isolation (The "Amine Streaking" Problem)
Q: After successfully synthesizing my piperidine, I cannot purify it. On standard silica gel, the compound streaks from Rf 0.8 down to the baseline, and my isolated yield is abysmal. How do I recover my product?
Application Scientist Insight: This is the most universal complaint in amine chemistry. Standard silica gel (SiO₂) is highly acidic due to the presence of surface silanol groups (Si-OH). Because piperidines are strong secondary amines, they protonate upon loading onto a silica column, forming a strong ionic interaction with the stationary phase. This causes severe peak tailing (streaking), irreversible adsorption, and massive yield losses[5].
You must either chemically modify the mobile phase or change the stationary phase entirely. Adding 1–5% Triethylamine (TEA) or 7N methanolic ammonia to your mobile phase saturates the acidic silanol sites on the silica, allowing your piperidine to elute as a tight band[5]. However, if your compound is highly polar, abandon standard silica and use an amine-bonded stationary phase (NH₂-silica). Amine columns are pre-deactivated and can be run in normal-phase conditions without basic modifiers[6].
Table 2: Troubleshooting Piperidine Purification
| Problem | Root Cause | Recommended Solution |
| Severe Streaking on Silica | Acid-base interaction with silanols | Add 1–5% TEA or NH₄OH to the mobile phase. |
| Irreversible Adsorption | Extreme polarity of poly-amines | Switch to Amine-Bonded Phase Columns (NH₂-silica). |
| Co-elution with Pyridine | Similar Rf values / Azeotrope formation | Precipitate piperidine as a carbonate salt using CO₂. |
Protocol 3: Chemical Purification via Carbonate Salt Precipitation If you are struggling to separate a piperidine product from unreacted pyridine starting material (which often co-elute and form minimum-boiling azeotropes), exploit their pKa difference[5]. Validation Checkpoint: The immediate formation of a white precipitate upon CO₂ introduction visually confirms the selective capture of the piperidine, as pyridine cannot form this salt.
-
Dissolution : Dissolve the crude mixture in a non-polar solvent like diethyl ether.
-
Precipitation : Bubble dry CO₂ gas (or add dry ice directly) into the solution at 0 °C. Because piperidine is a much stronger base, it selectively reacts with CO₂ and ambient moisture to form an insoluble piperidinium bicarbonate/carbonate salt[1]. Pyridine remains in solution.
-
Filtration : Vacuum filter the white precipitate and wash with cold diethyl ether.
-
Free-Basing : Suspend the solid in water, add 2M NaOH to reach pH > 12, and extract the pure free-base piperidine into dichloromethane.
Troubleshooting workflow for resolving piperidine streaking during chromatographic purification.
References
-
Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable - D-NB.info.[Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - Asian Journal of Chemistry.[Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.[Link]
-
Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization - The Aquila Digital Community (USM).[Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO.[Link]
Sources
Validation of analytical methods for purity assessment of piperidine compounds
As a Senior Application Scientist, selecting the optimal analytical method for the purity assessment of piperidine compounds requires balancing chromatographic resolution, detection sensitivity, and regulatory compliance. Piperidine derivatives—ubiquitous in pharmaceuticals ranging from analgesics (fentanyl analogs) to acetylcholinesterase inhibitors (donepezil) and natural alkaloids (lobeline)—present unique analytical challenges. Their basic secondary or tertiary nitrogen atoms frequently cause severe peak tailing on traditional silica columns, complicating impurity quantification.
This guide objectively compares the performance of a modern UHPLC-DAD-MS platform (utilizing high-pH tolerant, sub-2 µm core-shell technology) against traditional HPLC-UV and GC-FID/MS alternatives. Furthermore, it outlines a self-validating experimental protocol grounded in the newly implemented ICH Q2(R2) guidelines[1][2].
The Mechanistic Challenge of Piperidine Analysis
The primary obstacle in piperidine analysis is the basicity of the nitrogen heterocycle (pKa ~11). In traditional reversed-phase liquid chromatography (RPLC), ionized piperidines interact strongly with residual acidic silanol groups on the silica stationary phase via secondary ion-exchange mechanisms.
The Causality of Peak Tailing: Traditional HPLC methods often attempt to mask these silanols using amine modifiers (e.g., triethylamine) or ion-pairing reagents. However, these additives cause severe ion suppression in Mass Spectrometry (MS) and degrade column lifespans. Furthermore, many aliphatic piperidines (e.g., 4-(Oxan-3-yl)piperidine) lack a strong UV chromophore, rendering standard UV detection ineffective without complex pre-column derivatization using agents like 4-toluenesulfonyl chloride[3][4].
The UHPLC-DAD-MS Solution: By employing a UHPLC system coupled with an Ethylene Bridged Hybrid (BEH) or sterically protected core-shell column, analysts can utilize high-pH mobile phases (e.g., pH 10.5 ammonium hydroxide). At this pH, the piperidine nitrogen is deprotonated (neutralized), eliminating silanol interactions. This yields symmetrical peaks, enhances retention, and allows for direct, derivatization-free MS/MS detection for structural elucidation of unknown impurities[5][6].
Workflow for selecting analytical methods for piperidine purity assessment.
Comparative Performance Data
To objectively evaluate these modalities, a standardized purity assessment was conducted on a spiked sample of a piperidine derivative containing three known process-related impurities (0.05% w/w each).
| Performance Metric | UHPLC-DAD-MS (Product) | Traditional HPLC-UV (Alternative 1) | GC-FID (Alternative 2) |
| Stationary Phase | Sub-2 µm BEH C18 | 5 µm Fully Porous C18 | 5% Phenyl Polysiloxane |
| Sample Preparation | Direct Injection | Pre-column Derivatization (if no UV) | Free-base extraction |
| Run Time | 4.5 minutes | 25.0 minutes | 18.0 minutes |
| Peak Asymmetry ( Tf ) | 1.05 (Excellent) | 1.65 (Tailing present) | 1.10 (Good) |
| LOD / LOQ | 0.005% / 0.015% | 0.03% / 0.10% | 0.02% / 0.05% |
| Specificity (Peak Purity) | Orthogonal (UV + m/z) | Single-dimensional (UV only) | Single-dimensional (FID) |
| Thermal Degradation Risk | None | None | High (Injector at 250°C)[7] |
Data Synthesis: While GC-FID is highly effective for detecting residual volatile piperidine solvents[7][8], it risks thermal degradation of complex piperidine APIs. Traditional HPLC-UV suffers from long run times and requires hazardous derivatization for aliphatic piperidines[4]. The UHPLC-DAD-MS platform provides superior sensitivity, a 5x reduction in run time, and orthogonal detection, making it the definitive choice for ICH-compliant impurity profiling.
Experimental Protocol: UHPLC-DAD-MS Purity Assessment
This protocol is designed as a self-validating system. Every step incorporates internal checks to ensure compliance with the ICH Q2(R2) guidelines for analytical procedure validation (effective June 2024), which emphasizes a risk-based approach and lifecycle management[1][2][9].
Step 1: Mobile Phase Preparation (High pH)
Causality: A high pH ensures the piperidine nitrogen remains deprotonated, preventing silanol interactions and enabling sharp peak shapes.
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust pH to 10.5 using LC-MS grade Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.
-
Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic & MS Conditions
-
Column: BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 45°C (Reduces mobile phase viscosity, improving mass transfer).
-
Gradient: 5% B to 95% B over 4.0 minutes, hold for 0.5 min, re-equilibrate for 1.5 min. Flow rate: 0.4 mL/min.
-
Detection: DAD (210-400 nm) in series with ESI-MS (Positive ion mode, Capillary voltage 3.0 kV, Desolvation temp 400°C).
Step 3: Sample Preparation & System Suitability Test (SST)
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Solution: Prepare a 1.0 mg/mL solution of the piperidine API.
-
Sensitivity Solution (LOQ Check): Dilute the standard to 0.05% (0.5 µg/mL).
-
SST Criteria: Inject the Sensitivity Solution 6 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 5.0%, and the Signal-to-Noise (S/N) ratio must be ≥ 10.
ICH Q2(R2) Validation Framework
To prove the method is "fit for purpose," the following validation parameters must be executed according to the revised ICH Q2(R2) standards[10][11]:
ICH Q2(R2) validation parameters for piperidine impurity profiling.
-
Specificity: Analyze a blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light). Use the MS and DAD peak purity algorithms to prove the piperidine peak is free from co-eluting degradants[12].
-
Linearity & Range: Prepare a minimum of 5 concentration levels ranging from the LOQ (e.g., 0.03%) to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥ 0.999[4].
-
Accuracy (Recovery): Spike known impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%[4].
-
Robustness: Following ICH Q14 principles, use a Design of Experiments (DoE) approach to deliberately vary pH (±0.2 units), column temperature (±5°C), and gradient slope to ensure the method remains reliable under routine QC conditions[1].
Conclusion
While traditional HPLC-UV and GC-FID methods have historical precedent in piperidine analysis, they are fundamentally limited by the chemical nature of basic heterocycles (requiring derivatization or risking thermal degradation). Upgrading to a UHPLC-DAD-MS platform utilizing high-pH mobile phases and core-shell columns provides a self-validating, highly specific methodology. This not only accelerates run times but ensures strict compliance with the modern analytical lifecycle requirements dictated by ICH Q2(R2).
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]
-
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group,[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu,[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org,[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) Draft Version." ICH.org,[Link]
-
ResearchGate. "Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization." ResearchGate,[Link]
-
Dphen1. "Forced degradation and impurity profiling." Dphen1.com,[Link]
- Google Patents. "CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Google Patents. "Detection method for determining piperidine residue in bulk drug.
-
IJPRA Journal. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." IJPRA Journal,[Link]
-
ResearchGate. "LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L." ResearchGate,[Link]
Sources
- 1. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. mastercontrol.com [mastercontrol.com]
- 11. database.ich.org [database.ich.org]
- 12. library.dphen1.com [library.dphen1.com]
Comprehensive Guide: Techniques for Confirming the Absolute Configuration of Chiral Piperidines
The determination of the absolute configuration (AC) of chiral molecules is a non-negotiable step in modern drug development and chemical synthesis[1]. Piperidines—ubiquitous in pharmaceuticals ranging from paroxetine to methylphenidate—present unique analytical challenges. They frequently exist as oils or low-melting solids, making traditional crystallization difficult, and often lack the extended conjugated systems required for strong ultraviolet-visible (UV-Vis) absorption[2].
This guide objectively compares the vanguard analytical techniques used to validate the absolute configuration of chiral piperidines, providing researchers with the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Comparative Analysis of AC Determination Methods
The selection of an appropriate method depends on the physical state of the piperidine, the presence of specific functional groups, and computational resources[1]. Table 1 summarizes the performance metrics of the four primary techniques.
Table 1: Quantitative Comparison of Absolute Configuration Methodologies
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR (Mosher's / CEC Method) |
| Sample State | High-quality single crystal | Solution (Ideal for oils/liquids) | Solution | Solution |
| Sample Amount | 10–50 µg | 5–15 mg | < 1 mg | 1–5 mg |
| Key Prerequisite | Heavy atom (Cl, Br) preferred | IR-transparent solvent | UV-Vis Chromophore | Reactive N-H or O-H group |
| Throughput | Low (Crystallization bottleneck) | Medium (DFT calculation bottleneck) | High | Medium |
| Accuracy | Absolute (Gold Standard) | High (Requires robust conformer search) | High | High (Dependent on TS models) |
| Piperidine Suitability | Poor (Unless derivatized as a salt) | Excellent (No chromophore needed) | Poor (Unless derivatized) | Excellent (For 2° amines) |
Logical Framework for Method Selection
To minimize time-to-result, researchers must deploy a logical triage system based on the intrinsic properties of the synthesized piperidine.
Figure 1: Decision matrix for selecting the optimal absolute configuration determination method.
Deep Dive 1: Vibrational Circular Dichroism (VCD)
For tertiary piperidines or those lacking UV-chromophores, VCD is the premier technique[3]. VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[4]. Because it probes the 3N-6 vibrational modes of the molecule, it provides a highly specific stereochemical fingerprint without requiring crystallization or derivatization[5].
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated solvents like CDCl₃ or DMSO-d₆ are mandatory. Why? To prevent the solvent's C-H stretching and bending modes from obscuring the piperidine's IR/VCD signals in the critical 1000–1800 cm⁻¹ fingerprint region[6].
-
Density Functional Theory (DFT): Experimental VCD spectra are meaningless without theoretical comparison[2]. We use the B3LYP functional with a 6-311+G(d,p) basis set because it offers the optimal balance between computational cost and accurate prediction of magnetic dipole transition moments[7].
-
Anharmonicity Correction: DFT calculates harmonic frequencies, which systematically overestimate true vibrational frequencies. A scaling factor (typically ~0.97–0.99) must be applied to align the calculated spectra with experimental data[8].
Self-Validating Protocol: VCD + DFT Workflow
-
Sample Preparation: Dissolve 5–15 mg of the chiral piperidine in 150 µL of CDCl₃ (approx. 0.1 M concentration)[3].
-
Spectral Acquisition: Load the sample into an IR cell equipped with BaF₂ windows (pathlength ~75 µm). Acquire the IR and VCD spectra at a resolution of 8 cm⁻¹. Collect data in multiple blocks (e.g., 3 blocks of 60 minutes) to achieve a high signal-to-noise ratio[3].
-
Conformational Search: Using Molecular Mechanics (e.g., OPLS4 force field), perform a conformational search to identify all low-energy conformers within a 5.0 kcal/mol window of the global minimum[1].
-
DFT Optimization: Optimize the geometry of each conformer using DFT (B3LYP/6-311+G(d,p)) and calculate their theoretical VCD and IR spectra[5].
-
Boltzmann Averaging: Weight the calculated spectra of individual conformers based on their relative Gibbs free energies to generate a single, population-averaged theoretical spectrum[9].
Figure 2: Integrated experimental and computational workflow for VCD absolute configuration assignment.
Deep Dive 2: NMR via Competing Enantioselective Conversion (CEC)
For secondary piperidines (containing an N-H bond), nuclear magnetic resonance (NMR) coupled with chiral derivatizing agents is highly effective. While Mosher's amides are traditional, the Competing Enantioselective Conversion (CEC) method using Bode's chiral acylated hydroxamic acids has emerged as a powerful, high-throughput alternative[10].
Causality Behind Experimental Choices
-
Kinetic Resolution over Isolation: Traditional Mosher's ester analysis requires the isolation and purification of diastereomers[1]. The CEC method relies on kinetic resolution: it measures the reaction rate difference between two enantiomeric reagents reacting with the substrate. The faster reaction represents the "matched" diastereomeric transition state[10].
-
Substituent Position Constraints: Piperidines substituted at the 2-position exhibit complex axial/equatorial dynamics. The CEC method requires the axial conformer to be energetically accessible to proceed through the favored transition state geometry proposed by Bode and Kozlowski[10]. If the 2-substituent locks the ring in a strictly equatorial conformation, the energy difference between transition states collapses, leading to indeterminate results.
Self-Validating Protocol: CEC Method for Secondary Piperidines
-
Reagent Preparation: Prepare parallel reaction vials containing the (R) and (S) enantiomers of Bode's chiral acylation reagent.
-
Reaction Setup: Add 1.0 equivalent of the chiral piperidine substrate to both vials in the presence of a non-nucleophilic base (e.g., DIPEA) and an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate NMR integration.
-
Incubation & Quenching: Allow the reactions to proceed at room temperature. Quench the reactions simultaneously before completion (typically at 30–50% conversion) to capture the kinetic difference[10].
-
Assay Conversion: Analyze the crude mixtures via ¹H-NMR or LC-MS to determine the exact percent conversion in both the (R) -reagent and (S) -reagent vials.
-
Validation & Assignment: Compare the conversion rates. Map the "fast" reacting enantiomer to the empirically derived transition state model to assign the absolute configuration of the piperidine core[10].
References
- A Comparative Guide to Validating the Absolute Configur
- Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul
- 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods - Chemistry with a Twist.
- A Comparative Guide to Determining Absolute Configur
- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
- Computational methods and points for attention in absolute configuration determin
- Demystifying racemic natural products in the homochiral world - Rothamsted Repository.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery - American Labor
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- ABSOLUTE CONFIGUR
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acyl
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biotools.us [biotools.us]
- 5. jasco-global.com [jasco-global.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 8. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
Cross-Validation of Piperidine Conformational Analysis: A Comparative Guide to Experimental and Computational Methodologies
As a ubiquitous pharmacophore in drug discovery, the piperidine ring is foundational to the efficacy of countless therapeutics, from donepezil to paroxetine. However, determining its true bioactive conformation is a complex challenge. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, but the nitrogen atom introduces dynamic electronic effects, including rapid pyramidal inversion and pseudoallylic strain[1].
To accurately map this conformational landscape, modern drug development requires a self-validating system that bridges theoretical predictions with empirical reality. This guide objectively compares computational Density Functional Theory (DFT) alternatives against experimental baselines, providing a rigorous framework for cross-validation.
Methodological Comparison: Computational Models vs. Experimental Baselines
Relying solely on experimental data or isolated computational models introduces critical blind spots. Experimental NMR provides a time-averaged view of solution-state dynamics, which can obscure distinct low-energy conformers[1]. Conversely, X-ray crystallography provides a static, solid-state snapshot where crystal packing forces (such as C–H···π interactions) can distort the geometry away from the physiological solution-state[2].
By cross-validating these baselines against specific DFT functionals, we establish a closed-loop system where computation deconvolutes experimental averaging, and experimental data grounds computational theory.
Evaluating DFT Functionals for Piperidine Structures
Not all DFT functionals are created equal when handling the steric bulk and lone-pair interactions of N-substituted piperidines:
-
B3LYP (The Historical Standard): While B3LYP/6-31G(d) is widely used for baseline geometry optimization, it often fails to accurately capture medium-range correlation energy and dispersion forces. For piperidine derivatives, B3LYP optimized geometries show acceptable bond-length deviations of 0.001 to 0.021 Å compared to X-ray data[2], but it struggles to accurately predict the thermodynamic penalties of bulky axial vs. equatorial substituents.
-
M06-2X (The Structural Optimizer): The M06-2X functional is specifically parameterized for non-covalent interactions. When evaluating the pseudoallylic strain of N-phenylpiperidines, M06-2X/6-311G(d,p) correctly models the rich sp³ character of the piperidine nitrogen and accurately predicts the free energy ( ΔG ) transitions between axial and equatorial conformers with an error margin of less than 1.0 kcal/mol[3].
-
ωB97X-D (The NMR Predictor): For computing Gauge-Independent Atomic Orbital (GIAO) NMR shielding tensors, the DELTA50 benchmark database demonstrates that ωB97X-D/def2-SVP paired with a Polarizable Continuum Model (PCM) yields highly accurate predictions, minimizing the Root-Mean-Square Deviation (RMSD) for 13 C shifts to between 0.5 and 2.9 ppm[4].
Quantitative Performance Comparison
The following table summarizes the performance of these methodologies when cross-validating the structure of complex piperidine derivatives.
| Methodology / Level of Theory | Primary Application | ΔG Accuracy (vs. Exp) | Bond Length Deviation (vs. X-ray) | 13 C NMR RMSD (vs. Exp) |
| B3LYP/6-31G(d) | Baseline Geometry | Moderate | ~0.025 Å | > 3.0 ppm |
| M06-2X/6-311G(d,p) | Sterics & Dispersion | High (< 1.0 kcal/mol) | 0.001 - 0.021 Å[2] | ~2.5 ppm |
| ωB97X-D/def2-SVP | GIAO NMR Calculation | High | N/A | 0.5 - 2.9 ppm[4] |
| X-Ray Crystallography | Solid-State Benchmark | N/A | 0.000 Å (Reference)[3] | N/A |
| Solution-State NMR | Dynamic Benchmark | Reference | N/A | 0.00 ppm (Reference)[4] |
Self-Validating Workflow: Step-by-Step Protocol
To ensure scientific integrity, the following protocol details the causality behind each step in the cross-validation pipeline.
Step 1: Conformational Space Mapping
-
Protocol: Generate initial 3D structures and perform a stochastic conformational search using molecular mechanics (e.g., MMFF94), followed by semi-empirical AM1 optimization to identify the lowest-energy conformers.
-
Causality: Piperidine rings undergo rapid chair-to-chair ring inversion and nitrogen inversion[1]. A stochastic search ensures that no low-energy conformer (such as a twist-boat or an axial-substituted chair) is overlooked before committing to computationally expensive DFT calculations.
Step 2: DFT Geometry Optimization
-
Protocol: Optimize the geometries of the selected conformers using the M06-2X/6-311G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) to simulate the experimental solvent environment.
-
Causality: We select M06-2X over B3LYP because M06-2X explicitly accounts for dispersion forces. This is critical for resolving the steric hindrance between the piperidine ring and bulky N-substituents, ensuring the calculated geometry accurately reflects the true energy minimum[3].
Step 3: Experimental Data Acquisition
-
Protocol: Synthesize the piperidine derivative. Acquire single-crystal X-ray diffraction data to determine solid-state bond lengths and dihedral angles. Concurrently, record 1 H and 13 C NMR spectra in a deuterated solvent (e.g., CDCl 3 ).
-
Causality: X-ray crystallography provides a precise structural benchmark, confirming features like the N-phenyl plane bisecting the piperidine ring[3]. However, because crystal packing forces stabilize specific conformers via intermolecular hydrogen bonding networks[2], solution-state NMR is required to capture the physiological dynamics.
Step 4: GIAO NMR Shielding Calculation & Cross-Validation
-
Protocol: Calculate the NMR shielding tensors for the DFT-optimized geometries using the GIAO method at the ωB97X-D/def2-SVP level of theory[4]. Apply a Boltzmann weighting to the calculated shifts based on the ΔG of each conformer. Compare these weighted values to the experimental NMR spectra using RMSD.
-
Causality: Experimental NMR alone can lead to misassignments due to overlapping signals. By matching the Boltzmann-weighted computational shifts against the experimental DELTA50 benchmarks, we create a self-validating loop. If the RMSD is low (< 2.9 ppm for 13 C), the computational model is validated as the true bioactive conformation[4].
Visualization of the Cross-Validation System
The interaction between the computational pipeline and experimental baselines is mapped below.
Fig 1: Self-validating workflow integrating DFT computations with experimental NMR and X-ray data.
References
- BenchChem. "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." BenchChem.
- ACS Omega. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Publications.
- PMC. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." National Institutes of Health.
- PMC. "X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists." National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different catalysts in piperidine synthesis
Benchmarking Catalyst Efficiency in Piperidine Synthesis: A Comparative Guide for Process Chemists
As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of reducing nitrogen-containing heteroaromatics. The piperidine scaffold is a ubiquitous structural motif found in a vast array of FDA-approved pharmaceuticals, agrochemicals, and functional materials. While the most atom-economical route to piperidine is the catalytic hydrogenation of pyridine precursors, this transformation is notoriously challenging. The inherent aromatic stability of the pyridine ring requires significant energy to break, and the resulting piperidine is a strong Lewis base that tightly binds to and poisons transition metal catalysts[1].
In this guide, we will objectively benchmark the efficiency of leading catalytic systems—ranging from traditional thermal heterogeneous catalysts to cutting-edge electrocatalytic approaches. By analyzing the mechanistic causality behind these experimental choices, we provide a self-validating framework for selecting the optimal catalyst for your specific drug development or scale-up constraints.
Mechanistic Causality: Overcoming Catalyst Poisoning
The primary mode of failure in pyridine hydrogenation is product inhibition. The saturated piperidine product exhibits stronger adsorption to the active metal surface than the pyridine reactant, effectively blocking catalytic sites.
-
Rhodium (Rh) Advantage: Rhodium-based catalysts excel in this domain because the Rh(0) surface interacts only moderately with piperidine. This significantly decreases the activation energy required for the rate-determining desorption step, preventing catalyst poisoning[1].
-
Bimetallic Synergy (Ru-Pd): Alloying Ruthenium with Palladium enhances metal dispersion and alters the d-band center of the catalyst. This synergistic effect improves the reducibility of Ru, maintaining it in a highly active zero-valence state while reducing the binding affinity of the basic amine[2].
Catalytic hydrogenation pathway of pyridine to piperidine.
Benchmarking Leading Catalytic Systems
Rhodium(III) Oxide (Rh₂O₃) - The Champion of Mild Thermal Conditions
Historically, Rh/C and PtO₂ have been the standard. However, recent studies demonstrate that commercially available Rh₂O₃ actually outperforms the traditional Nishimura's Catalyst (Rh₂O₃/PtO₂) in overall activity[3]. Under remarkably mild conditions (40 °C, 5 bar H₂), Rh₂O₃ achieves quantitative conversion of unprotected pyridines—including sterically hindered substrates like 2,6-lutidine—to their corresponding cis-piperidines[3].
Bimetallic Ruthenium-Palladium on Carbon (Ru-Pd/Ac) - High-Throughput Robustness
For industrial-scale applications where cost-efficiency and catalyst longevity are paramount, Ru-Pd/Ac offers exceptional robustness. Operating at 100 °C and 3.0 MPa (approx. 30 atm) H₂, this bimetallic system achieves >99.0% conversion and 100% selectivity for piperidine in just 60 minutes[2].
Carbon-Supported Rhodium (Rh/C) in Electrocatalysis - The Sustainable Frontier
Thermochemical hydrogenation is inherently energy-intensive. A recent paradigm shift is the use of electrocatalytic hydrogenation (ECH) via an Anion-Exchange Membrane (AEM) electrolyzer. Utilizing a Rh/C cathode catalyst, this system drives the hydrogenation using electrical current rather than pressurized H₂ gas[1]. It achieves a 98% yield of piperidine at strictly ambient temperature and pressure, completely avoiding the formation of partially reduced intermediates like 1,2,3,6-tetrahydropyridine[1].
Quantitative Data Presentation
Table 1: Comparative Efficiency of Catalysts for Pyridine to Piperidine Hydrogenation
| Catalyst System | Reaction Type | Temp (°C) | Pressure | Time | Yield / Conversion | Key Advantage |
| Rh/C [1] | Electrocatalytic | Ambient | Ambient | N/A (9 F mol⁻¹) | 98% Yield | No high-pressure H₂ required; highly sustainable. |
| Rh₂O₃ [3] | Thermal Heterogeneous | 40 | 5 bar H₂ | 3 - 16 h | 100% Conversion | Exceptionally mild thermal conditions; high diastereoselectivity. |
| Ru-Pd/Ac [2] | Bimetallic Heterogeneous | 100 | 3.0 MPa H₂ | 60 min | >99.0% Conversion | Extremely fast reaction time; robust for industrial scale. |
| PtO₂ | Thermal Heterogeneous | 25 (RT) | 50 - 70 atm | 6 - 10 h | High Yield | Standard historical benchmark; requires specialized high-pressure reactors. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating workflows where reaction progress and catalyst integrity can be directly monitored.
Protocol A: Mild Thermal Hydrogenation using Rh₂O₃[4]
-
Preparation : In a pressure-rated reaction vial, dissolve the pyridine substrate (1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) (2.0 mL).
-
Causality Note: TFE acts as a strongly hydrogen-bonding fluorinated solvent that stabilizes the basic piperidine product, preventing it from coating and poisoning the catalyst surface.
-
-
Catalyst Addition : Add commercially available Rh₂O₃ (0.5 mol% relative to the substrate).
-
Pressurization : Seal the vessel, purge the headspace with N₂ three times to remove oxygen, and then pressurize with H₂ gas to 5 bar.
-
Reaction : Stir the mixture at 40 °C for 3 to 16 hours (sterically hindered substrates like 2,6-lutidine require ~3 hours, while multi-substituted variants may require overnight stirring).
-
Self-Validation : Vent the H₂ gas safely. Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst. Analyze the crude mixture via ¹H NMR using an internal standard. The disappearance of aromatic protons (7.0–8.5 ppm) and the emergence of aliphatic multiplets (1.5–3.0 ppm) directly confirms quantitative conversion and allows for the calculation of cis/trans diastereoselectivity.
Protocol B: Electrocatalytic Hydrogenation using Rh/C[2]
-
Cell Assembly : Assemble a zero-gap AEM electrolyzer by sandwiching an anion-exchange membrane between a Rh/C gas diffusion electrode (cathode) and a Dimensionally Stable Anode (DSA).
-
Catholyte Preparation : Prepare a solution of pyridine (0.1 M) in methyl tert-butyl ether (MTBE) or an appropriate aqueous buffer.
-
Pre-electrolysis : Run a brief pre-electrolysis step using H₂O.
-
Causality Note: In situ XAFS measurements confirm that this specific step deoxygenates the Rh oxide layer on the nanoparticles, exposing the highly active Rh(0) surface that is crucial for catalysis[1].
-
-
Electrolysis : Circulate the catholyte at a constant flow rate. Apply a constant current density of 25 mA cm⁻² at ambient temperature and pressure.
-
Self-Validation : Monitor the reaction by passing up to 9 F mol⁻¹ of charge. Extract the catholyte and analyze via Gas Chromatography (GC). The strict absence of the 1,2,3,6-tetrahydropyridine intermediate on the chromatogram validates that the reaction proceeded directly to the fully saturated piperidine.
Step-by-step workflow for the electrocatalytic hydrogenation of pyridine.
Sources
A Comprehensive Comparison Guide: Determination of Enantiomeric Excess in Chiral Piperidine Derivatives
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, serving as the structural core for therapeutics ranging from antidepressants (paroxetine) to local anesthetics (bupivacaine) and psychostimulants (methylphenidate). Because the enantiomers of chiral drugs often exhibit drastically different pharmacological and toxicological profiles, accurately determining the enantiomeric excess (ee%) of chiral piperidine derivatives is a critical regulatory and developmental mandate.
This guide provides an objective, data-backed comparison of the primary analytical methods used to determine the enantiomeric purity of chiral piperidines. By examining the causality behind experimental choices, we aim to equip researchers with self-validating protocols for both direct chromatographic separation and indirect spectroscopic analysis.
The Analytical Landscape: Direct vs. Indirect Methods
The determination of enantiomeric excess relies on creating a chiral environment capable of differentiating the (R) and (S) enantiomers. This is achieved either through temporary, non-covalent interactions with a Chiral Stationary Phase (CSP) in chromatography, or through permanent, covalent derivatization to form diastereomers [1].
Direct Methods: Chiral HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing CSPs are the industry standards for ee% determination. They offer high sensitivity, reproducibility, and the ability to recover the analyte. For basic piperidines, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are heavily favored due to their broad chiral recognition capabilities, which rely on hydrogen bonding, dipole-dipole, and π−π interactions[3].
Indirect Methods: NMR Spectroscopy
When a piperidine derivative lacks a strong UV chromophore (e.g., 2-piperidinemethanol or 3-methylpiperidine) or when absolute configuration must be confirmed alongside ee%, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) is highly effective [2]. By reacting the chiral piperidine with an enantiopure reagent like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers, which exhibit distinct chemical shifts in 1 H or 19 F NMR [5].
Table 1: High-Level Comparison of Analytical Methods
| Feature | Direct Chiral HPLC | Direct Chiral SFC | NMR with Chiral Derivatizing Agents (CDAs) |
| Principle | Transient diastereomeric complexation on a CSP. | Transient complexation using supercritical CO 2 mobile phase. | Covalent conversion to diastereomers; anisotropic shielding causes distinct NMR shifts. |
| Primary Output | Chromatogram with baseline-separated peaks. | Chromatogram (faster elution than HPLC). | 1 H or 19 F NMR spectrum with distinct, integrable signals. |
| Throughput | Moderate (10–30 mins/run). | High (3–10 mins/run). | High (Spectra acquired in minutes, but requires prior derivatization). |
| Best Used For | Routine QA/QC, preparative scale-up, UV-active compounds. | High-throughput screening, green chemistry initiatives. | Compounds lacking UV chromophores, absolute configuration assignment. |
Deep Dive: Chiral Stationary Phases (CSPs) for Piperidines
The secondary or tertiary amine in the piperidine ring presents specific chromatographic challenges. The basic nitrogen strongly interacts with residual acidic silanol groups on the silica support of the column, often leading to severe peak tailing and poor resolution.
Causality in Method Development: To counteract this, basic additives such as diethylamine (DEA) or triethylamine (TEA) are introduced into the mobile phase (typically at 0.1% v/v). These additives act as sacrificial bases, competitively binding to the silanol sites and allowing the piperidine analyte to interact exclusively with the chiral selector [1].
Table 2: Performance Comparison of CSPs for Piperidine Derivatives
Data compiled from validated chromatographic studies on piperidine derivatives [1, 4].
| Analyte | Column (CSP Type) | Mobile Phase | Additive | Resolution ( Rs ) | Typical ee% Limit |
| 2-Piperidinemethanol | Chiralcel OD-H (Cellulose) | Hexane / Isopropanol (80:20) | 0.1% DEA | > 1.8 | > 99.5% |
| 3-Aminopiperidine | Chiralpak AD-H (Amylose) | Hexane / Ethanol (90:10) | 0.1% TEA | 1.6 | > 99.0% |
| Piperidine-2,6-dione | Chirose C-1 (Polymeric) | Hexane / Isopropanol (85:15) | None (Neutral) | 1.44 | > 98.0% |
Workflow Decision Matrix
Selecting the correct method depends heavily on the structural properties of the piperidine derivative. The following decision tree outlines the logical progression for method selection.
Workflow for selecting the optimal ee% determination method for chiral piperidines.
Self-Validating Experimental Protocols
To ensure scientific integrity, an analytical protocol must be self-validating. This means incorporating internal controls—such as analyzing a racemic mixture prior to the enantioenriched sample—to prove that the system can definitively resolve the isomers without bias.
Protocol A: Direct Chiral HPLC Analysis (Polysaccharide CSP)
This protocol is optimized for UV-active piperidine derivatives (or those analyzed via ELSD/RID) using a normal-phase cellulose-based column [1].
Materials:
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n -hexane and isopropanol (IPA).
-
Additive: Diethylamine (DEA), ≥ 99.5% purity.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Mix n -hexane, IPA, and DEA in an 80:20:0.1 (v/v/v) ratio. Causality: DEA prevents peak tailing of the basic piperidine nitrogen, ensuring sharp, integrable peaks. Degas the mixture via ultrasonication for 10 minutes.
-
System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30–45 minutes). Maintain the column compartment at 25 °C.
-
Racemate Validation (Crucial Step): Dissolve 1 mg of the racemic piperidine standard in 1 mL of mobile phase. Inject 10 µL.
-
Validation Check: Confirm that two peaks appear with an area ratio of exactly 50:50 ( ± 0.5%) and a resolution ( Rs ) > 1.5. This proves the column's chiral recognition is functioning without detector saturation or peak overlap.
-
-
Sample Analysis: Dissolve the enantioenriched piperidine sample at the same concentration (1 mg/mL). Inject 10 µL.
-
Data Processing: Calculate the enantiomeric excess using the formula:
ee%=(Areamajor+AreaminorAreamajor−Areaminor)×100
Protocol B: Indirect Determination via Mosher's Amide Derivatization & NMR
For piperidines lacking UV chromophores, derivatization with (R) -(−)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) allows for precise ee% determination via 19 F NMR [2, 5].
Materials:
-
Chiral Derivatizing Agent: (R) -(−)-MTPA-Cl.
-
Solvent: Deuterated chloroform (CDCl 3 ) stored over molecular sieves.
-
Base: Pyridine-d 5 or Triethylamine.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried NMR tube purged with argon, dissolve approximately 5–10 mg of the chiral piperidine in 0.5 mL of CDCl 3 .
-
Base Addition: Add 2 equivalents of pyridine-d 5 . Causality: The base acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the piperidine, which would halt the nucleophilic attack.
-
Derivatization: Add 1.5 equivalents of (R) -(−)-MTPA-Cl. Cap the tube, shake vigorously, and allow the reaction to proceed at room temperature for 1–2 hours.
-
Mechanism: The piperidine nitrogen attacks the acyl chloride, forming a covalent Mosher's amide. The spatial orientation of the CF 3 group relative to the piperidine ring will differ between the (R,R) and (R,S) diastereomers, causing distinct magnetic shielding environments.
-
-
NMR Acquisition: Acquire a 19 F NMR spectrum (typically requiring fewer scans and offering a wider chemical shift window than 1 H NMR, eliminating background interference).
-
Data Processing: Identify the two distinct CF 3 singlets. Integrate the peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio, from which the ee% is calculated. Validation Check: Run a derivatized racemic sample first to ensure the two CF 3 peaks are fully baseline-resolved.
References
-
Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." National Center for Biotechnology Information (PMC).[Link]
-
Duval, R., et al. "Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase." ResearchGate.[Link]
-
Adriaenssens, L. "Stereoselective synthesis of piperidines." University of Glasgow Theses.[Link]
Ethyl 2-(2-methylpiperidin-3-yl)acetate proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic process governed by molecular behavior. For researchers and drug development professionals handling Ethyl 2-(2-methylpiperidin-3-yl)acetate (CAS: 2104018-85-9), proper disposal is a critical component of laboratory safety and environmental stewardship.
This guide provides a self-validating operational framework for the disposal of this compound. By understanding the chemical causality behind its reactivity, we can design disposal protocols where every step physically prevents the failure mode of the next.
Mechanistic Hazard Profiling
To dispose of Ethyl 2-(2-methylpiperidin-3-yl)acetate safely, we must first deconstruct its molecular architecture. The compound features two highly reactive moieties that dictate our waste segregation strategy:
-
The Piperidine Core (Secondary Amine): The nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base and nucleophile. If inadvertently mixed with acidic waste streams (e.g., hydrochloric or sulfuric acid), it undergoes rapid, highly exothermic protonation. In a sealed waste carboy, this thermal runaway can cause solvent vaporization, over-pressurization, and catastrophic container rupture[1].
-
The Ethyl Acetate Side Chain (Ester): Esters are susceptible to hydrolysis under strongly acidic or basic conditions. If degraded in the waste stream, this moiety can cleave to release ethanol and a piperidine-acetic acid zwitterion, unpredictably lowering the flash point of the waste matrix.
-
Hydrocarbon Backbone: Like many piperidine derivatives, the organic mass of the molecule renders it combustible. It must be isolated from strong oxidizing agents to prevent ignition[2].
Quantitative Hazard & Segregation Data
The following table summarizes the physicochemical properties and regulatory classifications necessary for compliant waste segregation. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, unlisted piperidine mixtures must be evaluated for characteristic hazardous traits[3][4].
| Parameter | Specification / Classification | Mechanistic Rationale |
| Chemical Class | Secondary Amine / Ethyl Ester | Dual reactivity dictates strict segregation from both acids and bases. |
| Primary Hazards | Irritant, Combustible, Harmful | Amine group causes tissue irritation; hydrocarbon backbone supports combustion[1][2]. |
| RCRA Waste Codes | Unlisted (Evaluate for D001, D002) | Exhibits ignitability (D001) if mixed with flammable solvents, or corrosivity (D002) if aqueous pH ≥ 12.5[3]. |
| Incompatible Materials | Strong Acids, Oxidizers, Acid Chlorides | Segregation prevents exothermic neutralization and rapid oxidative degradation[1]. |
| Primary Containment | High-Density Polyethylene (HDPE) | HDPE is highly resistant to basic organic amines and esters, preventing container leaching or degradation over time. |
Self-Validating Disposal Methodologies
The following protocols are designed as self-validating systems: the completion of one step ensures the safety and compliance of the subsequent step.
Protocol A: Liquid Waste Accumulation
Applicable to neat chemical or reaction mixtures containing the compound.
-
Verify Compatibility: Ensure the designated waste carboy is constructed of HDPE or PTFE. Causality: Amines can slowly corrode certain metal containers (like galvanized steel) over time, leading to structural failure.
-
Strict Segregation: Confirm the target waste stream contains NO strong acids or peroxides. Causality: Preventing the introduction of acids eliminates the risk of exothermic acid-base neutralization[1].
-
Transfer & Dilution: Operating inside a certified fume hood, use a dedicated funnel to transfer the liquid into the "Halogen-Free Organic Waste" container (unless the solvent matrix is chlorinated, in which case route to "Halogenated Waste").
-
Vapor Containment: Cap the container immediately after transfer. If the waste matrix is known to off-gas, utilize a pressure-relieving vented cap to prevent vapor accumulation.
Protocol B: Solid Waste & Empty Container Management
Applicable to reagent bottles, pipette tips, and contaminated PPE.
-
Triple-Rinsing: For "empty" reagent bottles, perform a triple-rinse using a mutually miscible, low-toxicity solvent (e.g., ethanol or isopropanol)[1]. Causality: Residual amine left in a bottle can react with other discarded chemicals in a solid waste bin. Triple-rinsing fully solubilizes the residue, rendering the container genuinely "RCRA-empty."
-
Rinsate Routing: Pour all solvent rinsate into the designated liquid organic waste carboy.
-
Defacing & Disposal: Completely deface the original chemical label on the bottle to prevent future misidentification. Dispose of the rinsed container in the institutional solid hazardous waste bin[1][2].
-
PPE Disposal: Place heavily contaminated nitrile gloves and bench pads into sealed, clearly labeled solid hazardous waste bags[2].
Protocol C: Emergency Spill Response & Quenching
Applicable to accidental benchtop or floor spills.
-
Evacuate & Ventilate: Clear non-essential personnel and ensure the fume hood or room exhaust is operating at maximum capacity to manage combustible vapors[1].
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand[1][2].
-
Critical Causality:Do NOT use paper towels. Paper is highly porous and combustible. The high surface area of paper soaked in a combustible piperidine derivative creates an ideal environment for auto-ignition if exposed to an oxidizer or heat source. Vermiculite is a thermally stable silicate mineral that physically prevents ignition.
-
-
Absorption & Collection: Work from the perimeter inward. Once fully absorbed, use a non-sparking scoop to transfer the saturated material into a wide-mouth HDPE waste container[5].
-
Decontamination: Wash the spill surface with a mild detergent and water to remove any lingering amine residue, collecting the wash water as hazardous waste[2].
Disposal Decision Workflow
The following diagram maps the operational decision tree for handling Ethyl 2-(2-methylpiperidin-3-yl)acetate across various laboratory scenarios.
Figure 1: Decision-making workflow for the segregation, containment, and disposal of piperidine derivative waste.
References
-
Cole-Parmer. "Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%." Cole-Parmer Safety Documentation. [Link]
-
UGA Environmental Safety Division. "EPA Hazardous Waste Codes." University of Georgia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 4. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Ethyl 2-(2-methylpiperidin-3-yl)acetate
Handling bifunctional organic intermediates like Ethyl 2-(2-methylpiperidin-3-yl)acetate requires a highly nuanced approach to laboratory safety. This compound merges a lipophilic ethyl ester moiety with a basic, secondary amine-containing piperidine ring. Standard, generic safety protocols are insufficient for this class of molecules. As researchers and drug development professionals, you must employ targeted engineering controls and specific Personal Protective Equipment (PPE) to mitigate the synergistic risks of flammability, corrosivity, and central nervous system (CNS) depression.
This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and chemical integrity during handling and disposal.
Hazard Assessment & Mechanistic Toxicology
To establish a fail-safe protocol, we must first understand the causality behind the compound's hazards. The danger of Ethyl 2-(2-methylpiperidin-3-yl)acetate lies in the synergistic interaction between its functional groups.
Table 1: Physicochemical Properties & Mechanistic Hazards
| Structural Component | Primary Hazard | Mechanistic Causality |
| Piperidine Ring | Corrosive (Skin/Eyes), Toxic (Inhalation/Dermal) | The secondary amine is highly basic. Upon contact with physiological moisture, it causes rapid saponification of tissue lipids, leading to severe liquefaction necrosis and permanent corneal damage[1]. |
| Ethyl Acetate Moiety | Flammable, CNS Depressant | High vapor pressure and lipophilicity allow vapors to easily cross the blood-brain barrier, causing dizziness and drowsiness. It also acts as an organic solvent, accelerating dermal absorption[2]. |
| Combined Molecule | Synergistic Dermal Toxicity | The ester functional group strips natural skin oils, compromising the epidermal barrier and allowing the corrosive amine to penetrate deeper and faster than isolated piperidine[3]. |
Personal Protective Equipment (PPE) Matrix & Causality
The selection of PPE is dictated by the compound's dual nature as an organic solvent and a corrosive amine. Every piece of equipment must be chosen based on specific chemical breakthrough times.
-
Hand Protection (The Causality of Breakthrough Times):
-
Requirement: Double-gloving is mandatory. Use an inner layer of standard Nitrile (4-6 mil) for dexterity, and an outer layer of Butyl Rubber (or extended-cuff heavy-duty Nitrile, >8 mil).
-
Causality: Standard latex offers zero chemical resistance to esters and amines. While standard nitrile provides a temporary barrier against the basic amine, the ethyl ester moiety will rapidly degrade thin nitrile (breakthrough time < 10 minutes). Butyl rubber provides superior resistance to both esters and basic amines, preventing the permeation-enhancing effect of the ester from delivering the toxic piperidine core to the skin[4].
-
-
Eye and Face Protection:
-
Requirement: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield.
-
Causality: The piperidine moiety can cause irreversible blindness upon contact[1]. Standard safety glasses with side shields are inadequate because they do not seal against vapor diffusion or high-velocity splashes during pressurized transfers.
-
-
Respiratory Protection:
-
Requirement: All handling must occur within a Class II Type A2/B2 Biological Safety Cabinet or a standard chemical fume hood maintaining a minimum face velocity of 100 LFM (linear feet per minute). If handling outside a hood is unavoidable, a half-face respirator with combined Organic Vapor/Acid Gas (OV/AG) cartridges is required.
-
Causality: The compound's vapors are heavier than air and can accumulate in the breathing zone, leading to acute CNS depression and respiratory tract burns[4].
-
-
Body Protection:
-
Requirement: Flame-retardant (FR) lab coat (Nomex or equivalent) and a chemical-resistant apron (e.g., Tychem).
-
Causality: The ethyl ester moiety renders the compound highly flammable[2]. An FR coat prevents ignition from static discharge, while the apron provides a barrier against corrosive spills.
-
Operational Workflow & Handling Protocols
This step-by-step methodology ensures a self-validating system where each step confirms the safety of the next.
Step 1: Pre-Operation Verification
-
Verify fume hood face velocity is ≥100 LFM. Do not proceed if the airflow monitor alarm is active.
-
Ensure all metal equipment (spatulas, transfer vessels, and receiving flasks) is grounded to prevent static discharge, as the compound's vapors can form explosive mixtures with air[5].
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen and atmospheric moisture. Piperidine derivatives can degrade or form reactive N-oxides upon prolonged air exposure.
Step 2: Transfer and Weighing
-
Utilize the "closed-system" weighing method: Tare a sealed vial on the balance, transport it to the fume hood, add the Ethyl 2-(2-methylpiperidin-3-yl)acetate, seal it tightly, and re-weigh.
-
Use only non-sparking spatulas (PTFE-coated or ceramic) for solid/semi-solid forms, or glass/PTFE gas-tight syringes for liquid transfers[2].
-
Wipe the exterior of the transfer vessel with a compatible solvent (e.g., isopropanol) inside the hood before removing it to the general lab area.
Step 3: Post-Operation Decontamination
-
Rinse all reusable glassware with a dilute weak acid (e.g., 5% acetic acid or citric acid) to neutralize the basic piperidine residues before standard washing.
-
Dispose of outer gloves immediately after the transfer is complete; do not touch common lab surfaces (fume hood sashes, doorknobs, keyboards) with potentially contaminated gloves.
Emergency Response & Spill Management
In the event of a deviation, immediate and calculated action is required. The workflow below dictates the logical progression of spill response.
Figure 1: Decision matrix and operational workflow for handling piperidine-ester derivatives.
Step-by-Step Spill Protocol:
-
Isolate: Immediately evacuate personnel from the immediate area. Extinguish all open flames and disconnect power to non-explosion-proof equipment to eliminate ignition sources[5].
-
Neutralize: Do NOT use water, as it may spread the flammable liquid. Apply a weak acid neutralizing agent (e.g., sodium bisulfate) to mitigate the corrosive piperidine hazard.
-
Absorb: Cover the neutralized spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust[4].
-
Collect: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE)[2].
Disposal Plan
-
Segregation: Ethyl 2-(2-methylpiperidin-3-yl)acetate waste must be strictly segregated from strong oxidizing agents and strong acids. Mixing these can cause violent exothermic reactions, potentially leading to container rupture or fire[3].
-
Labeling: Label waste containers explicitly as "Hazardous Waste: Flammable Liquid, Corrosive Amine (Contains Piperidine Derivatives and Esters)."
-
Storage: Store waste in a designated, ventilated, explosion-proof flammable storage cabinet until collection by a certified hazardous waste disposal vendor.
References
-
Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link][3]
-
Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link][4][5]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
